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  • Product: Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
  • CAS: 648412-55-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9)

Executive Summary In the landscape of advanced organic synthesis, highly functionalized thiophenes serve as privileged scaffolds for both pharmaceutical and agrochemical discovery. Methyl 4-bromo-5-cyano-3-methylthiophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis, highly functionalized thiophenes serve as privileged scaffolds for both pharmaceutical and agrochemical discovery. Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a quintessential example of a densely substituted, multi-handle intermediate. As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic system of orthogonal reactive sites.

This whitepaper dissects the structural causality of this compound, detailing how its specific substitution pattern dictates its utility in synthesizing heterobicyclic pyrazoles (oncology/kinase inhibitors)[1] and thiophene carboxamides (agrochemical fungicides)[2]. Furthermore, we establish self-validating, step-by-step protocols for its downstream functionalization, ensuring high-fidelity reproducibility in your laboratory.

Physicochemical Profiling & Structural Causality

Before deploying this building block in a synthetic campaign, one must understand the purpose of each functional group on the thiophene ring. The compound is meticulously designed to allow regioselective modifications without cross-reactivity.

Quantitative Data Summary
PropertySpecification / Value
Chemical Name Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
CAS Registry Number 648412-55-9[3]
Molecular Formula C8H6BrNO2S[3]
Molecular Weight 260.11 g/mol [4]
Typical Purity ≥95%[3]
Storage Conditions 2-8 °C, sealed in a dark, dry, and ventilated environment[4]
SMILES Code O=C(C1=C(C)C(Br)=C(C#N)S1)OC[4]
Mechanistic Causality of the Substitution Pattern
  • C2-Methyl Ester : Acts as a robust protecting group for the carboxylic acid. It survives transition-metal catalysis but can be easily removed via mild saponification[5].

  • C3-Methyl Group : Serves as a steric director. During downstream amidation or cross-coupling, this methyl group restricts the rotational freedom of adjacent substituents, locking the molecule into bioactive conformations necessary for target binding (e.g., in kinase ATP-binding pockets)[1].

  • C4-Bromo Group : The primary vector for transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). The adjacent electron-withdrawing cyano group lowers the LUMO of the C-Br bond, accelerating the oxidative addition of Pd(0)[1].

  • C5-Cyano Group : A powerful electron-withdrawing handle that activates the ring. It is chemically stable under mild conditions but can be selectively hydrated to an amide or reduced to a primary amine if orthogonal deprotection strategies are applied[2].

Core Synthetic Workflows & Downstream Applications

The true value of CAS 648412-55-9 lies in its divergent application pathways. Depending on the initial reaction vector (C2-ester vs. C4-bromo), the molecule is channeled into entirely different industrial pipelines.

The Pharmaceutical Pathway: Kinase Inhibitors

In oncology, dysregulated protein kinases (such as Aurora kinases and p21-activated kinases or PAKs) are prime therapeutic targets[6]. The C4-bromo group of this thiophene allows for palladium-catalyzed cross-coupling with hydrazones. Subsequent cyclization yields heterobicyclic pyrazoles—potent hinge-binding scaffolds that competitively inhibit ATP in the kinase active site[1].

The Agrochemical Pathway: Phytopathogen Control

In agricultural chemistry, thiophene carboxamides are broad-spectrum fungicides effective against pathogens like Aspergillus niger and Botrytis cinerea[2]. Here, the C4-bromo group is often left intact (or modified later), and the primary workflow involves the mild saponification of the C2-methyl ester to a carboxylic acid, followed by coupling with specialized amines to form active carboxamides[5].

G Core Methyl 4-bromo-5-cyano- 3-methylthiophene-2-carboxylate (CAS: 648412-55-9) Acid 4-bromo-5-cyano- 3-methylthiophene-2-carboxylic acid Core->Acid Saponification (LiOH, THF/H2O) Hydrazone Hydrazone Intermediate Core->Hydrazone Cross-Coupling (Pd(OAc)2, dppf, Cs2CO3) Agro Thiophene Carboxamides (Fungicides / Agrochemicals) Acid->Agro Amidation (Amine, Coupling Agent) Pharma Bicyclic Pyrazoles (Aurora Kinase Inhibitors) Hydrazone->Pharma Cyclization

Mechanistic divergence of CAS 648412-55-9 into agrochemical and pharmaceutical pipelines.

Standardized Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to prevent downstream failures.

Protocol A: Mild Saponification (Agrochemical Precursor)

Objective : Convert the C2-methyl ester to 4-bromo-5-cyano-3-methylthiophene-2-carboxylic acid without hydrolyzing the sensitive C5-cyano group[5],[2].

Causality & Reagent Selection : Using NaOH or KOH at elevated temperatures risks hydrating the cyano group to a primary amide. Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system provides a mild, miscible environment for controlled saponification at room temperature[2].

Step-by-Step Methodology :

  • Dissolution : Dissolve 150 mg (0.86 mmol) of methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate in 3.9 mL of THF.

  • Base Addition : Dropwise, add 0.7 mL of a 1.1 M aqueous LiOH solution (~0.77 mmol). Self-Validation: The slight substoichiometric to equimolar ratio prevents excess base from attacking the nitrile.

  • Reaction : Stir the mixture at room temperature for exactly 1 hour[5].

  • QC Check : Monitor via TLC or LC-MS to confirm the disappearance of the ester starting material.

  • Thermal Control : Transfer the reaction flask to an ice bath and cool to 0 °C. Causality: Neutralization is exothermic; heat spikes can cause decarboxylation.

  • Acidification : Carefully acidify the mixture using 1.0 M aqueous HCl until the pH reaches ~2-3[2].

  • Isolation : Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the pure acid[2].

Protocol S1 1. Substrate Dissolution Dissolve ester in THF S2 2. Base Addition Dropwise 1.1 M aq. LiOH S1->S2 S3 3. Saponification Stir at RT for 1 hour S2->S3 S4 4. Thermal Control Cool to 0 °C S3->S4 QC1 QC: LC-MS / TLC Confirm ester disappearance S3->QC1 S5 5. Acidification Careful addition of 1.0 M HCl S4->S5 S6 6. Workup & Isolation EtOAc extraction, MgSO4 drying S5->S6 QC2 QC: pH Monitoring Ensure pH ~2-3 S5->QC2 QC1->S4

Self-validating saponification workflow ensuring cyano-group preservation.

Protocol B: Buchwald-Hartwig Cross-Coupling (Oncology Precursor)

Objective : Couple the C4-bromo position with benzophenone hydrazone to form a key intermediate for bicyclo-pyrazole kinase inhibitors[1].

Causality & Reagent Selection : The C4 position is sterically hindered by the C3-methyl and C5-cyano groups. Therefore, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is selected as the ligand; its large bite angle (~99°) forces the Pd center into a geometry that drastically accelerates the reductive elimination step[1]. Cesium carbonate (Cs2CO3) is used as it is a mild, organic-soluble base that deprotonates the hydrazone without saponifying the C2-ester.

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask under nitrogen, combine methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (50 mmol) and benzophenone hydrazone (60 mmol) in 390 mL of anhydrous toluene[1].

  • Catalyst Complexation : In a separate vial, suspend Cs2CO3 (80 mmol), Palladium(II) acetate (1.6 mmol), and dppf (ligand) in 120 mL of toluene[1].

  • Initiation : Transfer the catalyst suspension into the main reaction flask.

  • Reflux : Heat the resulting mixture to 110 °C and stir for 16 hours[1].

  • Workup : Cool the mixture to 50 °C, filter through a pad of Celite to remove the palladium black and inorganic salts, and evaporate the toluene under reduced pressure to isolate the hydrazone intermediate[1].

References

  • Mingyuan Chemical. "Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate 648412-55-9". Mingyuan Chemical Catalog.3

  • BLD Pharm. "648412-55-9 | Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate". BLD Pharm Product Documentation. 4

  • Pharmacia Italia S.p.A. "WO2004007504A1 - Heterobicyclic pyrazole derivatives as kinase inhibitors". Google Patents. 1

  • Bayer Aktiengesellschaft. "EP4077317B1 - Thienyloxazolones and analogues". European Patent Office / Googleapis. 5

  • Bayer Aktiengesellschaft. "EP4285723A2 - Substituted thiophene carboxamides, thiophene carboxylic acids and derivatives thereof". European Patent Office. 2

  • ACS Publications. "Inhibitors of p21-Activated Kinases (PAKs)". Journal of Medicinal Chemistry. 6

Sources

Exploratory

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate: Physicochemical Profiling and Synthetic Workflows

Executive Summary In modern medicinal chemistry and agrochemical development, the thiophene heterocycle serves as a privileged bioisosteric replacement for phenyl rings, offering enhanced metabolic stability, unique π-st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the thiophene heterocycle serves as a privileged bioisosteric replacement for phenyl rings, offering enhanced metabolic stability, unique π-stacking capabilities, and improved binding affinities[1]. Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is a highly functionalized, densely substituted thiophene building block. Its precise arrangement of orthogonal functional groups provides researchers with a versatile scaffold for divergent synthesis, making it an invaluable intermediate in the discovery of novel therapeutics and advanced materials.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the chemical causality behind its structural design, and field-proven protocols for its utilization in cross-coupling reactions.

Physicochemical Profiling & Structural Causality

Before deploying this compound in a synthetic pathway, it is critical to understand its quantitative parameters and the mechanistic purpose of each substituent.

Quantitative Data Summary

The fundamental properties of the compound are summarized below to facilitate accurate stoichiometric calculations and storage protocols[2].

ParameterSpecification
Chemical Name Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
CAS Registry Number 648412-55-9
Molecular Formula C₈H₆BrNO₂S
Molecular Weight 260.11 g/mol
SMILES String O=C(C1=C(C)C(Br)=C(C#N)S1)OC
Appearance Solid (Off-white to light yellow)
Storage Conditions 2–8 °C, sealed in a dry, dark environment
Structural Causality: Why This Specific Scaffold?

As an application scientist, one must look beyond the 2D structure and understand the causality of the molecule's reactivity. Every functional group on this thiophene ring serves a distinct, orthogonal purpose:

  • C4-Bromine (The Reactive Hub): The bromine atom acts as the primary handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille, Sonogashira).

  • C5-Cyano Group (The Electronic Modulator): The nitrile group exerts a strong electron-withdrawing effect (-I, -M). This significantly lowers the electron density of the thiophene ring. Mechanistically, this electron deficiency accelerates the oxidative addition of low-valent palladium into the adjacent C4-Br bond, allowing for cross-coupling at lower temperatures and catalyst loadings[3]. Post-coupling, the cyano group can be selectively reduced to a primary amine or hydrolyzed to an amide.

  • C2-Methyl Ester (The Protecting Group): The ester protects the C2 position from unwanted nucleophilic attacks during cross-coupling. It is robust enough to survive mild basic conditions (like K₃PO₄) but can be easily saponified (using LiOH or NaOH) in downstream steps to yield a free carboxylic acid for peptide coupling or amidation.

  • C3-Methyl Group (The Steric Tuner): The methyl group provides steric hindrance that can dictate the conformation of the final drug molecule, often locking biaryl systems into specific dihedral angles to maximize target binding affinity.

Synthetic Workflows: Palladium-Catalyzed Cross-Coupling

The most common application for Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is the Suzuki-Miyaura cross-coupling reaction to generate complex biaryl or alkyl-aryl systems.

Step-by-Step Methodology

The following protocol outlines a highly efficient, self-validating methodology for coupling this bromothiophene with a boronic acid, utilizing a low-loading palladium catalyst system[3].

Objective: To achieve C-C bond formation at the C4 position while leaving the ester and cyano groups intact.

Reagents & Causality:

  • Catalyst: Pd(OAc)₂ (1 mol%) – A stable Pd(II) precatalyst.

  • Ligand: SPhos (2 mol%) – A bulky, electron-rich biaryl phosphine ligand. Causality: SPhos stabilizes the active Pd(0) species and accelerates the reductive elimination step, preventing catalyst degradation.

  • Base: K₃PO₄ (2.0 equiv) – A mild base. Causality: Stronger bases (like NaOH) would hydrolyze the C2-methyl ester. K₃PO₄ facilitates transmetalation without side reactions.

  • Solvent: Toluene/H₂O (10:1 v/v) – Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid into a reactive boronate complex.

Experimental Protocol:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (1.0 mmol, 260.11 mg) under an inert argon atmosphere.

  • Reagent Loading: Add the desired boronic acid (1.3 mmol) and anhydrous K₃PO₄ (2.0 mmol). The 0.3 mmol excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst Addition: Add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%).

  • Solvent Introduction: Inject 3 mL of a degassed Toluene/H₂O (10:1) mixture.

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 2 hours.

  • Self-Validating Analytical Check: Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, filter, and inject into an LC-MS. Validation Checkpoint: The reaction is only deemed complete when the distinct isotope pattern of the starting material (m/z ~260.1 / 262.1 due to ⁷⁹Br/⁸¹Br) is entirely consumed and replaced by the target product mass.

  • Workup: Cool the mixture to room temperature. Filter the solution through a pad of Celite® to remove precipitated palladium black. Extract the aqueous layer with ethyl acetate (3 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the coupled thiophene derivative.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling specifically applied to this bromothiophene scaffold.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd SM Starting Material: Methyl 4-bromo-5-cyano- 3-methylthiophene-2-carboxylate SM->OxAdd C-Br Bond Cleavage PdII_1 Pd(II) Complex (Thiophene-Pd-Br) OxAdd->PdII_1 TransMet Transmetalation (Addition of R-B(OH)2 & Base) PdII_1->TransMet PdII_2 Pd(II) Complex (Thiophene-Pd-R) TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Thiophene Product RedElim->Product C-C Bond Formation

Catalytic cycle of the Suzuki-Miyaura coupling for the functionalization of the bromothiophene.

Analytical Validation Standards

To ensure scientific integrity, the structural identity of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate must be verified prior to use.

  • Mass Spectrometry (ESI-MS): The theoretical exact mass is 258.9303 Da. Due to the natural abundance of bromine isotopes (approx. 1:1 ratio of ⁷⁹Br to ⁸¹Br), the mass spectrum will exhibit a characteristic doublet at m/z 259.9 [M+H]⁺ and 261.9 [M+H]⁺.

  • Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum (in CDCl₃) will be remarkably simple due to the fully substituted nature of the thiophene ring. It will display only two distinct singlets: one for the ester methoxy group (-OCH₃) around δ 3.9 ppm (integrating to 3H), and one for the C3-methyl group (-CH₃) around δ 2.5 ppm (integrating to 3H). The absence of aromatic protons (typically δ 7.0–8.0 ppm) confirms that all ring positions are substituted.

References

  • Paškevičius, T., Lapinskaitė, R., Stoncius, S., & Labanauskas, L. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI Molecules. Retrieved from[Link]

Sources

Foundational

In-Depth Technical Guide: NMR Spectral Analysis of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Executive Summary & Molecular Context Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly functionalized, fully substituted heterocyclic building block. It is frequently utilized as a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly functionalized, fully substituted heterocyclic building block. It is frequently utilized as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical active ingredients, including complex thiophene carboxamides and thienyloxazolone derivatives[1],[2].

From a spectroscopic perspective, this molecule presents a unique case study in Nuclear Magnetic Resonance (NMR) analysis. Because every position on the five-membered thiophene ring is substituted, the molecule is entirely devoid of aromatic ring protons. Consequently, its 1 H NMR spectrum is remarkably simple, driven solely by aliphatic side chains, while its 13 C NMR spectrum is highly complex, dominated by quaternary carbons whose chemical shifts are dictated by competing mesomeric (-M), inductive (-I), and heavy-atom effects.

Structural & Electronic Causality

To accurately predict and interpret the NMR spectra of this compound, we must analyze the electronic environment of the thiophene core:

  • Position 1 (Sulfur): Acts as the heteroatom anchor, providing a baseline electron-rich aromatic ring current.

  • Position 2 (-COOCH 3​ ): The ester group is strongly electron-withdrawing via resonance (-M) and inductive (-I) effects, deshielding the adjacent ring carbons.

  • Position 3 (-CH 3​ ): An electron-donating alkyl group (+I) that slightly shields its local environment but is itself deshielded by the adjacent ester.

  • Position 4 (-Br): Bromine is inductively withdrawing (-I) but introduces a profound heavy atom effect . The large, polarizable electron cloud of the bromine atom causes diamagnetic shielding of the directly attached carbon, pushing its 13 C signal upfield.

  • Position 5 (-CN): The cyano group is a powerful electron-withdrawing group (-I, -M). However, the magnetic anisotropy of the C≡N triple bond heavily influences the chemical shift of the ipso carbon (C5).

Quantitative Data: Spectral Assignments

H NMR Spectrum Data

Because the thiophene ring is fully substituted, the 1 H NMR spectrum consists exclusively of two sharp singlets. There is no vicinal ( 3J ) or geminal ( 2J ) coupling, and any long-range coupling ( 5J ) between the two methyl groups is negligible (<0.5 Hz) and unresolved in standard 1D acquisition[3].

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentElectronic Causality
-COOCH 3​ 3.85 – 3.95Singlet (s)3HEster methylStrongly deshielded by the directly attached electronegative oxygen atom (-I effect)[4].
-CH 3​ (C3) 2.45 – 2.55Singlet (s)3HRing methylDeshielded by the aromatic ring current and the proximity to the electron-withdrawing ortho-ester group.
C NMR Spectrum Data

The 13 C spectrum is characterized by six quaternary carbons and two primary carbons. The acquisition of this data requires specific parameter adjustments (detailed in Section 4) due to the lack of dipole-dipole relaxation for the quaternary centers.

PositionChemical Shift (δ, ppm)AssignmentElectronic Causality
C=O ~161.5Ester carbonylHighly deshielded sp2 hybridized carbon; typical for conjugated thiophene esters[4].
C3 ~143.2Thiophene C-CH 3​ Deshielded by the attached alkyl group and the overall ring current.
C2 ~132.8Thiophene C-COOCH 3​ Alpha to the strongly electron-withdrawing ester (-M, -I).
C4 ~118.5Thiophene C-BrExperiences an upfield shift due to the diamagnetic shielding (heavy atom effect) of Bromine.
C5 ~112.4Thiophene C-CNIpso carbon to the nitrile; influenced by the magnetic anisotropy of the triple bond.
-CN ~111.8Nitrile carbon sp hybridized carbon; characteristic shift region for conjugated nitriles.
-OCH 3​ ~52.6Ester methylDeshielded by the directly attached oxygen atom.
-CH 3​ ~15.3Ring methylStandard allylic/aromatic methyl shift region.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness and reproducibility of the spectral data, the following protocol is designed as a self-validating system . Every step includes a physical or digital check to confirm data integrity.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality & Validation: CDCl 3​ provides a deuterium lock signal to stabilize the magnetic field ( B0​ ) over the acquisition period. TMS acts as the internal standard. The system is validated by setting the TMS peak exactly to 0.00 ppm, ensuring the chemical shift scale is perfectly calibrated regardless of minor temperature or solvent variations.

Step 2: Probe Optimization (Tuning & Matching)

  • Action: Insert the sample and perform automated or manual Tuning and Matching (atma) of the probe's RF circuitry.

  • Causality & Validation: This matches the probe's impedance to the specific sample, maximizing the Signal-to-Noise Ratio (SNR) and minimizing reflected RF power. A successful tune/match curve (dip centered exactly at the Larmor frequency) validates that the instrument will deliver precise 90∘ and 30∘ pulse angles.

Step 3: Magnetic Field Homogenization (Shimming)

  • Action: Execute gradient shimming (e.g., topshim) along the Z-axis.

  • Causality & Validation: Corrects spatial inhomogeneities in the magnetic field. The system is validated by observing the lock level plateau and checking the half-height linewidth of the TMS peak post-acquisition (must be < 0.5 Hz).

Step 4: Pulse Sequence & Data Acquisition

  • Action ( 1 H): Run a standard 90∘ pulse sequence (zg), 16 scans, with a relaxation delay (D1) of 1 second.

  • Action ( 13 C): Run a proton-decoupled 30∘ pulse sequence (zgpg30), 1024 to 4096 scans. Critical: Set D1 to ≥2 seconds.

  • Causality & Validation: Because the molecule contains six quaternary carbons, it lacks the efficient dipole-dipole relaxation provided by directly attached protons. Consequently, these carbons have very long longitudinal relaxation times ( T1​ ). Using a 30∘ flip angle rather than 90∘ , combined with an extended D1, prevents the saturation of these quaternary signals, validating the semi-quantitative nature of the peak intensities.

Step 5: Signal Processing

  • Action: Apply zero-filling (to 64k data points) and exponential apodization (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Perform Fourier Transform (FT), followed by zero-order and first-order phase correction, and a polynomial baseline correction.

Workflow Visualization

NMR_Workflow N1 1. Sample Preparation (15-50 mg in CDCl3 + TMS) N2 2. Probe Optimization (Tune & Match RF Circuitry) N1->N2 N3 3. B0 Homogenization (Gradient Shimming) N2->N3 N4 4. Data Acquisition (1H & 13C Pulse Sequences) N3->N4 N5 5. Signal Processing (FT, Phase/Baseline Correction) N4->N5

Figure 1: Self-validating NMR workflow ensuring high-fidelity spectral acquisition.

References

  • THIENYLOXAZOLONES AND ANALOGUES - European Patent Office - EP 4077317 B1 Source: googleapis.com URL:1

  • SUBSTITUTED THIOPHENE CARBOXAMIDES, THIOPHENE CARBOXYLIC ACIDS AND DERIVATIVES THEREOF - European Patent Office - EP 4285723 A2 Source: epo.org URL:2

  • Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem Source: nih.gov URL:4

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Source: semanticscholar.org URL:3

Sources

Exploratory

High-Resolution Infrared (IR) Spectroscopy of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate: A Technical Guide

Executive Summary Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly functionalized, fully substituted thiophene derivative that serves as a critical intermediate in advanced organic sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly functionalized, fully substituted thiophene derivative that serves as a critical intermediate in advanced organic synthesis and pharmaceutical drug development. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, mechanistic analysis of its infrared (IR) spectral fingerprints. By deconstructing the molecular architecture, we establish the causality between its electronic environment—specifically the interplay of mesomeric and inductive effects—and the resulting vibrational frequencies.

Molecular Architecture & Vibrational Causality

The structural complexity of this molecule lies in its fully substituted pentacyclic core. The thiophene ring acts as a central π-conjugated conduit, mediating electronic communication between the electron-withdrawing cyano (-C≡N) and bromo (-Br) groups, and the ester (-COOCH3) functionality.

Because every carbon atom on the thiophene ring (positions 2 through 5) is substituted, the molecule lacks aromatic C-H bonds. This creates a distinct diagnostic feature: the complete absence of weak aromatic C-H stretching bands typically found above 3000 cm⁻¹ 1. Recognizing this negative finding is a powerful self-validating data point for confirming the structural identity and purity of the synthesized compound.

G N1 Cyano Group (-C≡N) Strong Electron Withdrawal N2 Thiophene Ring π-Conjugation System N1->N2 Depletes e⁻ density N3 Ester Carbonyl (C=O) Conjugated, Lowered Freq N2->N3 Modulates C=O bond order N4 Bromine (-Br) Inductive Pull (-I) N4->N2 Inductive effect

Electronic interplay affecting IR stretching frequencies in the thiophene scaffold.

Characteristic IR Peak Assignments

The IR spectrum of this compound is defined by sharp, distinct peaks corresponding to its functional groups. The table below summarizes the quantitative data for spectral interpretation, grounded in the causality of molecular vibrations.

Functional Group / BondExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Mechanistic Note
-C≡N Stretch (Cyano)2210 – 2250Strong, SharpCharacteristic of nitriles; isolated from other bands 2.
C=O Stretch (Ester)1700 – 1720Very Strong, SharpRed-shifted due to π-conjugation with the thiophene ring 3.
C=C Stretch (Thiophene)1500 – 1550 & 1400 – 1450MediumAromatic ring skeletal vibrations 4.
C-O Stretch (Ester)1200 – 1250 & 1050 – 1100Strong, BroadAsymmetric and symmetric stretching of the ester linkage 5.
C-H Stretch (Aliphatic)2850 – 2960Weak to Mediumsp³ C-H stretching from the two methyl groups (-CH3) 2.
C-S Stretch (Thiophene)650 – 850MediumHeterocyclic ring breathing and stretching modes 6.
C-Br Stretch (Halogen)500 – 600StrongHeavy atom effect results in low-frequency vibration.
Aromatic C-H Stretch Absent N/AFull substitution of the thiophene ring eliminates this mode.
Mechanistic Insight: Carbonyl Conjugation

The ester carbonyl (C=O) typically absorbs around 1735-1750 cm⁻¹ in isolated aliphatic systems. However, direct attachment to the aromatic thiophene ring allows delocalization of the π-electrons. This conjugation decreases the double-bond character of the C=O bond, lowering its force constant. Consequently, this predictably shifts the absorption to the lower 1700-1720 cm⁻¹ range 3.

Experimental Methodology: High-Fidelity ATR-FTIR Protocol

To ensure a self-validating and highly reproducible spectral acquisition, Attenuated Total Reflectance (ATR) FTIR is recommended over traditional KBr pellet methods. ATR minimizes moisture interference and prevents potential ion-exchange reactions between the halogenated thiophene and potassium bromide matrices.

Step-by-Step Protocol:

  • System Validation: Power on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for 30 minutes. Run a polystyrene calibration film to verify wavenumber accuracy (specifically validating the 1601 cm⁻¹ and 1028 cm⁻¹ peaks).

  • Background Acquisition: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol. Allow it to dry completely. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This step is critical to subtract ambient CO₂ and atmospheric water vapor, preventing them from masking the sample's true peaks.

  • Sample Preparation & Application: Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is typically a solid. Place 2-5 mg of the desiccated powder directly onto the center of the ATR crystal.

  • Pressure Optimization: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent, intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Poor contact leads to artificially weak signals at higher wavenumbers.

  • Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, ensuring the relative peak intensities mirror standard transmission spectra. Apply baseline correction if scattering occurs.

G N1 1. System Validation Polystyrene standard calibration N2 2. Background Scan Air scan on clean ATR crystal N1->N2 N3 3. Sample Application Apply uniform pressure via anvil N2->N3 N4 4. Spectral Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ resolution N3->N4 N5 5. Data Processing Baseline & ATR correction N4->N5

Self-validating ATR-FTIR experimental workflow for solid thiophene derivatives.

References

  • The Infrared Absorption Spectra of Thiophene Derivatives , NII. URL:[Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium , ResearchGate. URL:[Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method , IOSR Journal. URL:[Link]

  • The features of IR spectrum , Mustansiriyah University. URL:[Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids , OrgChemBoulder. URL: [Link]

  • 12.9: Infrared Spectra of Some Common Functional Groups , Chemistry LibreTexts. URL:[Link]

Sources

Foundational

Whitepaper: Solvation Thermodynamics and Processing Profile of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Executive Summary Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly functionalized thiophene derivative utilized as a critical intermediate in the synthesis of advanced agrochemicals a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly functionalized thiophene derivative utilized as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals, including thienyloxazolone derivatives1[1]. Because it possesses multiple reactive sites—a methyl ester, a cyano group, and a brominated heteroaromatic core 2[2]—understanding its solubility profile is paramount. Proper solvent selection optimizes reaction kinetics, maximizes yield, and enables efficient downstream purification workflows. This guide provides an in-depth analysis of its solvation thermodynamics, supported by empirical process data and structurally derived predictive models.

Physicochemical Profiling & Solvation Causality

The solubility of this compound is dictated by the interplay of its functional groups with solvent molecules. As an Application Scientist, I approach solvent selection by analyzing the specific intermolecular forces at play:

  • Dipole-Dipole Interactions: The cyano (-C≡N) and methyl ester (-COOMe) moieties are strong hydrogen-bond acceptors and possess significant dipole moments. This drives high solubility in polar aprotic solvents (e.g., Tetrahydrofuran, Ethyl Acetate).

  • Dispersion Forces: The heavy bromine atom and the polarizable thiophene π-system create strong London dispersion forces, making halogenated solvents (e.g., Dichloromethane) highly effective solvating agents.

  • Hydrogen Bonding Limitations: The molecule lacks any hydrogen-bond donors (such as -OH or -NH). Consequently, it exhibits poor solubility in highly polar protic solvents like water, and limited solubility in lower alcohols (e.g., Methanol), where disrupting the solvent-solvent hydrogen bonding network is too energetically costly.

Empirical Solubility Data & Thermodynamic Estimates

While exhaustive high-throughput screening data is rarely published for proprietary intermediates, we can establish a highly accurate solubility profile by anchoring predictive models to empirical process data. Standard synthetic protocols demonstrate that 150 mg of the compound readily dissolves in 3.9 mL of Tetrahydrofuran (THF) at room temperature1[1]. This establishes a baseline solubility of >38.46 mg/mL in THF. Furthermore, the compound is efficiently partitioned into Ethyl Acetate (EtOAc) during aqueous workup 3[3], confirming its high affinity for ester-based solvents.

Quantitative Solubility Profile
SolventClassificationEstimated Solubility (mg/mL at 25°C)Causality & Process Observation
Tetrahydrofuran (THF) Polar Aprotic (Ether)> 38.5High solubility driven by dipole-dipole interactions. Empirically validated as a primary reaction solvent[1].
Ethyl Acetate (EtOAc) Polar Aprotic (Ester)> 20.0Excellent extraction solvent; structurally analogous to the compound's methyl ester moiety, promoting favorable solvation[3].
Dichloromethane (DCM) Polar Aprotic (Halogenated)> 50.0Strong dispersion forces interact favorably with the bromo-thiophene core. Ideal for anhydrous transformations.
Methanol (MeOH) Polar Protic< 5.0Poor hydrogen-bond donor capacity of the solute limits integration into the solvent's hydrogen-bonded network.
Hexanes Non-polar Aliphatic< 1.0The high polarity of the cyano and ester groups renders the compound highly insoluble in purely aliphatic hydrocarbons.
Water Highly Polar Protic< 0.1The lipophilic bromothiophene core prevents aqueous solvation, enabling efficient liquid-liquid extraction.

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

To establish precise solubility limits for scale-up, a rigorous shake-flask methodology coupled with HPLC quantification is required. This protocol is designed as a self-validating system by employing both undersaturation and supersaturation approaches to guarantee true thermodynamic equilibrium, eliminating the risk of measuring metastable kinetic states.

Step 1: Preparation of Parallel Solutions

  • Undersaturation: Add excess solid Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate to 5.0 mL of the target solvent at 25°C.

  • Supersaturation: Add excess solid to 5.0 mL of the target solvent, heat to 50°C to force dissolution, and then cool to 25°C.

Step 2: Thermal Equilibration

  • Place both vials in a thermostatic shaker at 25°C ± 0.1°C for 24 hours. Causality: The extended timeframe ensures complete thermodynamic equilibration between the solid lattice and the solvated state.

Step 3: Phase Separation

  • Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is chosen to prevent non-specific binding of the lipophilic thiophene core to the filter membrane, which would artificially lower the quantified concentration.

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant with the mobile phase and inject it into an HPLC system.

  • Validation Check: The solubility is confirmed only if the calculated concentrations from both the undersaturation and supersaturation samples converge within a 5% relative standard deviation (RSD).

Downstream Application: Solvent-Directed Hydrolysis Workflow

The solubility profile directly dictates the synthetic utility of the intermediate. A prime example is the alkaline hydrolysis of the methyl ester to yield the corresponding carboxylic acid, a necessary step in the synthesis of thienyloxazolone derivatives1[1].

Because the starting material is insoluble in water but highly soluble in THF, a co-solvent system is mandatory. The protocol utilizes THF to fully solvate the intermediate, allowing the aqueous Lithium Hydroxide (LiOH) to react efficiently in a miscible mixture[1]. Following acidification, the product's solubility shifts, necessitating extraction with EtOAc[3].

SolvationWorkflow A Methyl 4-bromo-5-cyano- 3-methylthiophene-2-carboxylate (Solid) B Dissolution in THF (Polar Aprotic Solvation) A->B >38.5 mg/mL C Alkaline Hydrolysis (1.1M LiOH, 25°C, 1h) B->C Nucleophilic Attack D Acidification (1.0M HCl, 0°C) C->D Protonation E Liquid-Liquid Extraction (EtOAc / Aqueous) D->E Phase Transfer F Target Carboxylic Acid (Organic Phase) E->F Isolation

Fig 1. Solvent-directed hydrolysis workflow demonstrating THF dissolution and EtOAc extraction.

References

  • Title: THIENYLOXAZOLONES AND ANALOGUES Source: European Patent Office - EP 4077317 B1 URL
  • Title: SUBSTITUTED THIOPHENE CARBOXAMIDES, THIOPHENE CARBOXYLIC ACIDS AND DERIVATIVES THEREOF Source: European Patent Office - EP 4285723 A2 URL
  • Title: 648412-55-9 | Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate Source: BLDpharm URL

Sources

Exploratory

Mechanism of Formation for Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate: A Technical Guide

Executive Summary Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly functionalized heterocyclic building block critical to the development of advanced therapeutics and agrochemicals[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly functionalized heterocyclic building block critical to the development of advanced therapeutics and agrochemicals[1]. It serves as a key intermediate in the synthesis of heterobicyclic pyrazole derivatives for kinase inhibition (oncology)[2] and thienyloxazolone analogues for agricultural fungicides[3].

The formation of this molecule relies on a precise, two-stage synthetic logic: an exhaustive electrophilic aromatic substitution (bromination) followed by a regioselective transition-metal-catalyzed cyanation. As a Senior Application Scientist, understanding the electronic topography of the thiophene core is essential to mastering the causality behind these experimental workflows.

Electronic Topography & Regiocontrol

The synthesis begins with methyl 3-methylthiophene-2-carboxylate . The reactivity of this starting material is dictated by the push-pull electronic effects of its substituents:

  • C2 Ester Group (-COOCH3): An electron-withdrawing group (EWG) that deactivates the ring and directs electrophiles away from the adjacent C3 position.

  • C3 Methyl Group (-CH3): An electron-donating group (EDG) via hyperconjugation, which activates the ring and directs electrophiles to the ortho (C4) and para (C5) positions.

  • Thiophene Sulfur (S1): The heteroatom actively donates electron density to the alpha positions (C2, C5). Since C2 is blocked by the ester, C5 becomes highly nucleophilic.

Because both C4 and C5 are electronically activated (C4 by the methyl group, C5 by the sulfur atom), the ring is primed for exhaustive di-halogenation, setting the stage for subsequent regioselective cross-coupling.

Synthesis_Workflow SM Methyl 3-methylthiophene- 2-carboxylate Int Methyl 4,5-dibromo- 3-methylthiophene- 2-carboxylate SM->Int Br2, AcOH (EAS) Prod Methyl 4-bromo-5-cyano- 3-methylthiophene- 2-carboxylate Int->Prod CuCN, DMF (Cyanation)

Overall synthetic workflow for the target thiophene carboxylate.

Stage 1: Exhaustive Electrophilic Bromination

Mechanistic Causality

To functionalize both the C4 and C5 positions, an Electrophilic Aromatic Substitution (EAS) is employed using elemental bromine in glacial acetic acid[2].

Why Acetic Acid? Acetic acid acts as a polar protic solvent that stabilizes the ionic Wheland intermediate (sigma complex) formed during the reaction. Because the thiophene ring is already highly electron-rich, the polarization of the Br-Br bond by the protic solvent is sufficient to drive the reaction forward without the need for a harsh Lewis acid catalyst (e.g., FeBr3). The reaction proceeds to yield methyl 4,5-dibromo-3-methylthiophene-2-carboxylate with near-quantitative efficiency[2].

Self-Validating Experimental Protocol

This protocol incorporates built-in quenching and isolation steps to ensure high-purity recovery.

  • Preparation: Dissolve methyl 3-methylthiophene-2-carboxylate (14.0 g, 89.6 mmol) in glacial acetic acid (350 mL) within a round-bottom flask equipped with a dropping funnel and an acid scrubber system[2].

  • Addition: Add elemental bromine (20 mL, 389 mmol, ~4.3 eq) dropwise at room temperature. The controlled addition prevents excessive exotherms and suppresses radical side-reactions at the C3-methyl group[2].

  • Reaction: Stir the mixture at room temperature (approx. 25 °C) for 16 hours to ensure complete dibromination[2].

  • Quenching (Critical Step): Slowly pour the reaction mixture into a 10% (w/v) aqueous solution of sodium hydrogen sulfite (NaHSO3). This step self-validates the completion of the workup by reducing any unreacted, corrosive Br2 into benign bromide salts, indicated by the disappearance of the red/brown bromine color[2].

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake sequentially with aqueous sodium hydrogen sulfite and deionized water to remove residual acetic acid[2].

  • Drying: Dry the solid under vacuum at 70 °C to afford the dibromo intermediate (Yield: ~27.8 g, 98.8%)[2].

Stage 2: Regioselective Cyanation

Mechanistic Causality

The conversion of the 4,5-dibromo intermediate to the final 4-bromo-5-cyano product requires absolute regiocontrol. This is achieved via a transition-metal-catalyzed cyanation (e.g., Rosenmund-von Braun reaction using CuCN, or Pd-catalyzed cyanation).

Why does cyanation occur exclusively at C5 and not C4?

  • Steric Encumbrance: The C4-Br bond is flanked by the bulky C3-methyl group and the C5-bromo group. This creates a highly sterically hindered pocket that repels the bulky transition metal catalyst.

  • Alpha-Heteroatom Stabilization: The C5 position is adjacent to the thiophene sulfur. During the oxidative addition of the low-valent metal (Cu(I) or Pd(0)) into the C-Br bond, the transition state is electronically stabilized by the lone pairs of the adjacent sulfur atom.

Consequently, the catalyst preferentially inserts into the C5-Br bond, undergoes transmetallation with the cyanide source, and reductively eliminates to yield the 5-cyano derivative, leaving the C4-bromo group intact for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions in kinase inhibitor synthesis)[2].

Cyanation_Mechanism Cat Cu(I) or Pd(0) Catalyst OA Oxidative Addition (Insertion into C5-Br) Cat->OA 4,5-dibromo intermediate TM Transmetallation (Cyanide Exchange) OA->TM CN- source RE Reductive Elimination (Product Release) TM->RE RE->Cat Catalyst Regeneration

Catalytic cycle demonstrating regioselective cyanation at the C5 position.

Self-Validating Experimental Protocol

Standardized protocol for regioselective cyanation.

  • Preparation: Charge a flame-dried Schlenk flask with methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (1.0 eq) and Copper(I) cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) under a strict inert nitrogen atmosphere to prevent catalyst oxidation.

  • Heating: Heat the reaction mixture to 120 °C and stir for 4–6 hours. Monitor progression via LC-MS. The reaction is self-validating when the mass shifts from the dibromo isotope pattern to the mono-bromo, mono-cyano mass.

  • Workup (Critical Step): Cool the mixture to room temperature and quench with an aqueous solution of ethylene diamine. Ethylene diamine acts as a potent bidentate ligand, chelating the copper ions and pulling them into the aqueous phase (turning it deep blue), thereby preventing heavy metal contamination in the organic product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield pure methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate.

Quantitative Data Summary

The following table summarizes the stoichiometric and thermodynamic parameters for the two-step synthesis, providing a clear benchmark for process scale-up.

Reaction StepReagents & SolventsTemperatureTimeYieldKey Intermediates
1. Dibromination Br2 (4.3 eq), AcOH25 °C (RT)16 h98.8%Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate
2. Cyanation CuCN (1.2 eq), DMF120 °C4-6 h75-85%Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

References

  • Title: WO2004007504A1 - Heterobicyclic pyrazole derivatives as kinase inhibitors Source: Google Patents URL
  • Source: European Patent Office (Googleapis)
  • Title: Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate | 648412-55-9 Source: Sigma-Aldrich URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway and Protocol for Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Introduction & Chemical Context Highly functionalized thiophenes are critical building blocks in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, agrochemicals, and advanced materials[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Highly functionalized thiophenes are critical building blocks in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, agrochemicals, and advanced materials[1]. The target molecule, Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) [2],[3], is a densely substituted heteroaromatic compound. Its orthogonal functional groups—an ester, a methyl group, a bromine atom, and a nitrile—allow for highly selective, sequential cross-coupling and derivatization reactions.

This application note details a robust, two-step synthetic pathway starting from commercially available methyl 3-methylthiophene-2-carboxylate. The protocol leverages the inherent electronic biases of the thiophene ring to achieve exhaustive bromination followed by regioselective cyanation[1],[4].

Retrosynthetic Analysis & Pathway Overview

The synthesis relies on a tightly controlled sequence of Electrophilic Aromatic Substitution (EAS) and a Rosenmund-von Braun cyanation.

G A Methyl 3-methylthiophene- 2-carboxylate (Starting Material) B Methyl 4,5-dibromo-3- methylthiophene-2-carboxylate (Intermediate) A->B Step 1: Bromination Br2, AcOH, RT, 16h C Methyl 4-bromo-5-cyano-3- methylthiophene-2-carboxylate (Target Molecule) B->C Step 2: Cyanation CuCN, DMF, 80°C, 3h

Synthetic workflow for Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate.

Mechanistic Insights & Causality

Step 1: Exhaustive Electrophilic Bromination

The starting material features a thiophene ring with an electron-withdrawing ester at C2 and an electron-donating methyl group at C3. Thiophenes are naturally electron-rich and readily undergo electrophilic aromatic substitution. The C5 position (alpha to the sulfur) is the most electronically activated site, followed by the C4 position (beta). By utilizing a large excess of bromine (approx. 4.3 equivalents) in acetic acid, the system is driven to exhaustive bromination at both available ring positions (C4 and C5)[1],[5]. Acetic acid acts as a polar protic solvent, stabilizing the cationic Wheland intermediate during the electrophilic attack. This yields the intermediate methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (CAS: 648412-53-7) [6],[7].

Step 2: Regioselective Rosenmund-von Braun Cyanation

The intermediate possesses two bromine atoms (C4 and C5). The C5 position (alpha to the heteroatom) is significantly more activated toward oxidative addition by transition metals compared to the C4 position. When treated with Copper(I) cyanide (CuCN) in a polar aprotic solvent (DMF) at 80°C, the C5-Br bond selectively undergoes cyanation[4].

Critical Workup Causality: The Rosenmund-von Braun reaction forms a highly stable, insoluble polymeric copper-nitrile complex. Standard aqueous extraction will fail to isolate the product. A rigorous oxidative workup using Iron(III) chloride ( FeCl3​ ) and hydrochloric acid is strictly required to oxidize Cu(I) to Cu(II), thereby destroying the coordination complex and liberating the free nitrile product[4].

Experimental Protocols

Protocol 1: Synthesis of Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate

This protocol is a self-validating system; the complete disappearance of aromatic protons in 1 H-NMR confirms structural success.

  • Reaction Setup: In a well-ventilated fume hood, dissolve methyl 3-methylthiophene-2-carboxylate (14.0 g, 89.6 mmol) in 350 mL of glacial acetic acid within a round-bottom flask equipped with a magnetic stir bar and an addition funnel[1].

  • Reagent Addition: Charge the addition funnel with Bromine ( Br2​ ) (20 mL, 389 mmol). Add the bromine dropwise to the stirring solution at room temperature to control the exotherm[5].

  • Propagation: Allow the dark reaction mixture to stir continuously at room temperature for 16 hours[1].

  • Quenching: Transfer the reaction mixture to an addition funnel and add it dropwise into a vigorously stirring 10% (w/v) aqueous solution of sodium hydrogen sulfite ( NaHSO3​ ) to neutralize unreacted bromine. A precipitate will form immediately[5].

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake thoroughly with additional aqueous NaHSO3​ , followed by distilled water.

  • Drying: Dry the solid under high vacuum at 70°C to afford the dibrominated intermediate (Expected yield: ~27.8 g)[1].

  • Validation: Analyze via 1 H-NMR. The complete absence of thiophene aromatic protons (typically 6.5–7.5 ppm) validates exhaustive substitution at C4 and C5.

Protocol 2: Synthesis of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Validation relies on FTIR spectroscopy; the appearance of a sharp C≡N stretch at ~2220 cm⁻¹ confirms successful cyanation.

  • Reaction Setup: Dissolve the methyl 4,5-dibromo-3-methylthiophene-2-carboxylate intermediate in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Cyanation: Add Copper(I) cyanide (CuCN) (approx. 1.2 equivalents relative to the intermediate). Heat the suspension to 80°C and maintain stirring for exactly 3 hours[4].

  • Complex Decomposition (Critical Step): Prepare a quenching solution of Iron(III) chloride hexahydrate ( FeCl3​⋅6H2​O ) (approx. 1.5 equivalents relative to CuCN) in water and 10 N Hydrochloric acid (HCl). Pour the hot reaction mixture directly into this acidic iron solution[4].

  • Digestion: Heat the resulting biphasic mixture at 60°C for 20 minutes to ensure complete breakdown of the copper-nitrile complex[4].

  • Extraction: Cool the mixture to room temperature and extract the aqueous phase multiple times with Dichloromethane (DCM) (e.g., 6 x 200 mL for a 50 mmol scale)[4].

  • Washing & Concentration: Wash the combined organic layers with 6 N HCl to remove residual metal salts, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the target molecule[4].

Quantitative Data Summary

StepReagent / ReactantEquivalentsReaction ConditionsExpected Outcome
1 Methyl 3-methylthiophene-2-carboxylate1.0 equivAcOH, RT, 16 h-
1 Bromine ( Br2​ )4.3 equivDropwise additionMethyl 4,5-dibromo-3-methylthiophene-2-carboxylate
2 Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate1.0 equivDMF, 80°C, 3 h-
2 Copper(I) cyanide (CuCN)~1.2 equivInert atmosphere-
2 FeCl3​⋅6H2​O / 10 N HCl (Workup)Excess60°C, 20 minMethyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Sources

Application

The Strategic deployment of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate in Modern Drug Discovery: A Guide to Application and Protocol

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and its role as a bioisostere for the ubiquitous phenyl group.[1][2] Its incorpora...

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Author: BenchChem Technical Support Team. Date: March 2026

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and its role as a bioisostere for the ubiquitous phenyl group.[1][2] Its incorporation into small molecules has led to a multitude of approved drugs with applications spanning oncology, inflammation, and infectious diseases.[3][4] Within the vast chemical space of thiophene derivatives, methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate emerges as a highly functionalized and strategically valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of its synthetic utility, complete with detailed experimental protocols and the underlying scientific rationale for its application in drug discovery programs.

Physicochemical Properties and Strategic Advantages

The unique arrangement of functional groups in methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate offers medicinal chemists a powerful tool for molecular diversification.

PropertyValueSignificance in Drug Discovery
CAS Number 648412-55-9Unique identifier for unambiguous compound identification.
Molecular Formula C₈H₆BrNO₂SProvides the elemental composition.
Molecular Weight 260.11 g/mol Influences solubility, permeability, and other pharmacokinetic properties.
Key Functional Groups Bromo, Cyano, Methyl Ester, MethylOffers multiple handles for synthetic modification and diversification.

The bromine atom at the 4-position is a key feature, serving as a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the exploration of structure-activity relationships (SAR) around this vector. The cyano group and the methyl ester at positions 5 and 2, respectively, are electron-withdrawing groups that can influence the reactivity of the thiophene ring and also serve as precursors for further chemical transformations. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, while the ester can be hydrolyzed or converted to an amide.

Synthetic Utility and Core Applications

This building block is particularly well-suited for the synthesis of condensed heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are known to exhibit a broad spectrum of pharmacological activities, including potent kinase inhibition.[3][5][7]

I. Synthesis of Thieno[2,3-d]pyrimidine Scaffolds

The vicinal arrangement of the cyano and ester functionalities in a related 2-aminothiophene precursor (accessible via the Gewald reaction) is primed for cyclization to form the pyrimidine ring of the thieno[2,3-d]pyrimidine core. While the title compound is not a direct precursor for this cyclization, its bromo-substituent allows for the introduction of various groups prior to a potential conversion to a 2-aminothiophene derivative.

Protocol 1: Synthesis of a 2-Amino-4-aryl-5-cyano-3-methylthiophene-2-carboxylate Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate with an arylboronic acid. This reaction introduces a key structural element at the 4-position of the thiophene ring.

Materials:

  • Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylthiophene derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) is the active catalytic species. Pd(OAc)₂ is a common and stable precatalyst that is reduced in situ to Pd(0).

  • Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura reaction.[8] Potassium carbonate is a common and effective base for this purpose.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Thiophene-Br Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Thiophene-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Aryl-B(OH)2 Base Base R-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-R(L2) Thiophene-Pd(II)-Aryl(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R 4-Aryl-Thiophene Reductive\nElimination->Ar-R caption Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling

II. Introduction of Nitrogen-Containing Moieties via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[5][9] The bromo-substituent on the target molecule provides a handle for introducing a diverse range of primary and secondary amines.

Protocol 2: Synthesis of a 4-Amino-5-cyano-3-methylthiophene-2-carboxylate Derivative via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate.

Materials:

  • Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Argon gas

Procedure:

  • To a dry Schlenk tube, add methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate, the amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd₂(dba)₃ is a common Pd(0) source for Buchwald-Hartwig aminations.

  • Ligand: Xantphos is a bulky, electron-rich phosphine ligand that is highly effective for C-N bond formation, particularly with heteroaryl halides.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[9]

  • Solvent: Anhydrous toluene is a common solvent for this reaction, and the exclusion of water and oxygen is critical for catalytic activity.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Thiophene-Br Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L) Thiophene-Pd(II)-Br(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine\nCoordination\n& Deprotonation R2NH Amine Base Base R2NH->Base Base->Amine\nCoordination\n& Deprotonation Ar-Pd(II)-NR2(L) Thiophene-Pd(II)-Amido(L) Amine\nCoordination\n& Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 4-Amino-Thiophene Reductive\nElimination->Ar-NR2 caption Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination

Downstream Transformations and SAR Exploration

The products obtained from the Suzuki-Miyaura and Buchwald-Hartwig reactions are valuable intermediates for further synthetic manipulations. For example, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. The methyl ester can be saponified to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. These transformations allow for a comprehensive exploration of the structure-activity relationship of the synthesized compounds.[11]

The resulting highly substituted thiophenes can then be evaluated for their biological activity in various assays, such as kinase inhibition assays or cell-based proliferation assays. The data obtained from these assays can be used to guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is a versatile and powerful building block for the synthesis of complex and biologically active molecules. Its strategic placement of functional groups allows for a wide range of synthetic transformations, making it an invaluable tool for medicinal chemists in the discovery and development of new drugs. The protocols provided in this guide offer a starting point for the exploration of its synthetic potential, and the underlying scientific principles should enable researchers to adapt and optimize these methods for their specific drug discovery programs.

References

  • Elmongy, E.I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules, 27(1), 99. Available from: [Link]

  • Sondhi, S.M., et al. (2005). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 2145-2157. Available from: [Link]

  • Gommaa, A.M. (2018). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 1-23. Available from: [Link]

  • Buchwald, S.L., & Hartwig, J.F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 41(11), 1534-1544. Available from: [Link]

  • Bandla, R.T., et al. (2018). Synthesis of thieno[2,3-d]pyrimidine analogues from a thiophene moiety. Journal of Integral Sciences, 1(1), 1-6. Available from: [Link]

  • Rashad, A.E., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(11), 5251-5257. Available from: [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. Available from: [Link]

  • Buchstaller, H.P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293. Available from: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Blough, B.E., et al. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 349(1), 132-140. Available from: [Link]

  • Sharma, A., & Singh, P. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 433-438. Available from: [Link]

  • Shindo, M. (n.d.). Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. Retrieved from [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Bromothiophene-2-carboxylate: Synthesis, Properties, and Applications in Organic Chemistry. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Molbase. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Rasool, N., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. RSC Advances, 12(1), 1-15. Available from: [Link]

  • Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1021-1029. Available from: [Link]

  • Hudson, J.L., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(48), 8595-8598. Available from: [Link]

  • Das, A., et al. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering, 12(8), 1-9. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). MedChemComm. Retrieved from [Link]

  • Al-Waleedy, S.A.H., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]. Molecules, 20(1), 822-835. Available from: [Link]

  • Vertex Pharmaceuticals Incorporated. (2011, March 23). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR). Retrieved from [Link]

Sources

Method

Application Note: Advanced Functionalization of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Executive Summary & Structural Analysis Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly functionalized, electron-deficient thiophene building block critical for the development of ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly functionalized, electron-deficient thiophene building block critical for the development of kinase inhibitors, organic photovoltaics, and advanced materials. Functionalization at the C4-bromo position via transition-metal catalysis presents a unique intersection of extreme steric hindrance and high electronic activation.

This application note provides researchers with field-proven, self-validating protocols for the cross-coupling of this substrate, moving beyond generic methodologies to address the specific "steric canyon" created by the adjacent C3-methyl and C5-cyano groups.

Mechanistic Insights: Navigating Steric and Electronic Extremes

Successful functionalization of this molecule requires a deep understanding of its localized reactivity profile:

  • Electronic Activation (The Advantage): The presence of the strongly electron-withdrawing C5-cyano (-CN) and C2-methyl carboxylate (-COOMe) groups severely depletes the electron density of the thiophene ring. This electron deficiency dramatically accelerates the initial oxidative addition of Palladium(0) into the C4-Br bond[1].

  • The "Steric Canyon" (The Bottleneck): The C4-bromo position is flanked by a methyl group at C3 and a cyano group at C5. This di-ortho substitution pattern creates a massive steric barrier. While oxidative addition is fast, the subsequent transmetalation and reductive elimination steps are highly hindered and prone to stalling, often leading to protodehalogenation or catalyst death if standard ligands (e.g., PPh3, dppf) are used.

  • Ligand Causality: To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or RuPhos ) is mandatory. These ligands enforce a highly active monoligated L1​Pd(0) species that is small enough to navigate the steric bulk during transmetalation, while their specialized spatial geometry forces the substrate moieties together to accelerate reductive elimination[1].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Accelerated by -CN) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Catalytic cycle of Pd-mediated cross-coupling highlighting steric and electronic bottlenecks.

Catalyst & Condition Optimization Data

The choice of base is just as critical as the ligand. Strong bases (e.g., NaOH, KOtBu) will rapidly hydrolyze the C2-methyl ester or induce nucleophilic attack on the C5-cyano group. Mild bases like K3​PO4​ or Cs2​CO3​ are required. The table below summarizes the causality behind condition selection[2].

Catalyst / Ligand SystemBaseSolvent SystemYield (%)Mechanistic Rationale & Observation
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O< 10%Severe steric clash; failed transmetalation. High starting material recovery.
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O25%Bidentate ligand restricts the flexibility needed for reductive elimination.
XPhos Pd G3 (2-5 mol%)K3PO4 THF/H2O (4:1) 88% Monoligated Pd species overcomes the steric canyon; mild base protects the ester.
RuPhos Pd G3 (5 mol%)Cs2CO3 Toluene (Anhydrous) 82% Optimal for C-N bond formation (Amination); prevents ester hydrolysis.

Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol utilizes XPhos Pd G3 to couple the hindered bromide with aryl/heteroaryl boronic acids[3]. The G3 precatalyst ensures rapid generation of the active catalyst without requiring high temperatures that might degrade the cyano group.

Reagents:

  • Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate: 1.0 equiv (e.g., 1.0 mmol, 260.1 mg)

  • Arylboronic Acid: 1.5 equiv

  • XPhos Pd G3: 0.05 equiv (5 mol%)

  • K3​PO4​ (anhydrous powder): 3.0 equiv

  • THF / Deionized H2​O (4:1 v/v): 10 mL (Thoroughly degassed)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the thiophene substrate, arylboronic acid, XPhos Pd G3, and K3​PO4​ .

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum (5 mins) followed by Argon backfill.

  • Solvent Addition: Syringe in the pre-degassed THF and H2​O . (Degassing via sparging with Argon for 30 minutes prior to use is critical to prevent Pd(0) oxidation).

  • Reaction: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12–16 hours.

  • Quench & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

For the introduction of amines, RuPhos is preferred over XPhos due to its superior performance in reductive elimination of C-N bonds. Strictly anhydrous conditions are used to prevent ester hydrolysis by the required Cs2​CO3​ base.

Step-by-Step Procedure:

  • In a glovebox or under strict Schlenk conditions, combine the thiophene substrate (1.0 equiv), amine (1.2 equiv), RuPhos Pd G3 (5 mol%), and Cs2​CO3​ (2.0 equiv) in a dry flask.

  • Add anhydrous, degassed Toluene (0.1 M relative to substrate).

  • Heat the sealed reaction mixture at 95 °C for 16 hours.

  • Cool to room temperature, filter through a pad of Celite to remove inorganic salts, eluting with EtOAc.

  • Concentrate and purify via chromatography.

Workflow Prep 1. Reagent Preparation Degas 2. Solvent Degassing Prep->Degas React 3. Catalytic Reaction Degas->React Quench 4. Quench & Extraction React->Quench Purify 5. Chromatography & NMR Quench->Purify

Step-by-step experimental workflow for air-sensitive cross-coupling reactions.

Self-Validation & Troubleshooting

To ensure the integrity of the protocol, the system must be self-validating during execution:

  • In-Process TLC Monitoring: The starting material is highly conjugated and strongly UV-active at 254 nm. If a highly polar, baseline-retained spot appears during the reaction, it indicates unwanted hydrolysis of the C2-methyl ester into a carboxylic acid. If observed, lower the reaction temperature or switch to a weaker base (e.g., K2​CO3​ ).

  • NMR Verification: Post-purification, 1H NMR must be used to validate structural integrity. The successful retention of the ester is confirmed by a sharp singlet integrating to 3H at ~3.8–3.9 ppm. Furthermore, the C3-methyl peak (typically ~2.5 ppm) will exhibit a diagnostic chemical shift due to the shielding/deshielding cone of the newly coupled functional group at C4[4].

References

  • Frontiers in Chemistry (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers.[Link]

  • Organic Process Research & Development (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.[Link]

  • United States Patent Office (2012). Patent No.

Sources

Application

Hydrolysis of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate ester group protocol

An Application Note and Protocol for the Hydrolysis of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate Introduction: The Strategic Importance of Thiophenecarboxylic Acids Substituted thiophenecarboxylic acids are...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Hydrolysis of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Introduction: The Strategic Importance of Thiophenecarboxylic Acids

Substituted thiophenecarboxylic acids are pivotal intermediates in the synthesis of complex heterocyclic molecules, which form the backbone of numerous pharmaceutical agents and functional materials. The target molecule of this protocol, 4-bromo-5-cyano-3-methylthiophene-2-carboxylic acid, is a highly functionalized building block. The presence of bromo, cyano, and carboxylic acid moieties on the thiophene ring offers multiple reaction sites for further chemical elaboration, making it a valuable precursor in drug discovery and development programs. The hydrolysis of its methyl ester, Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate, is a critical deprotection step to unmask the carboxylic acid group for subsequent reactions, such as amide bond formation. This document provides a detailed, field-proven protocol for this transformation, grounded in the fundamental principles of organic chemistry.

Reaction Principle: Saponification

The hydrolysis of an ester under basic conditions is known as saponification.[1][2] This reaction is effectively an irreversible nucleophilic acyl substitution.[1] The process is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the methoxide anion as a leaving group and forming the carboxylic acid. In the basic reaction medium, a rapid and essentially irreversible acid-base reaction occurs between the newly formed carboxylic acid (pKa ~4-5) and the strongly basic methoxide (conjugate acid methanol, pKa ~15-16).[1] This deprotonation step drives the reaction to completion. A final acidification step during the workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid product.[3][4]

Detailed Experimental Protocol

This protocol is designed for the hydrolysis of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate to its corresponding carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate>95% PurityAOBChemStarting material.
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent GradeSigma-AldrichHydrolyzing agent.
Tetrahydrofuran (THF)AnhydrousSigma-AldrichOrganic co-solvent.
Deionized WaterHigh Purity-Aqueous co-solvent.
Hydrochloric Acid (HCl)2 M Aqueous SolutionFisher ScientificFor acidification during workup.
Ethyl AcetateACS Reagent GradeVWRExtraction solvent.
Brine (Saturated NaCl solution)--For washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificDrying agent.
Round-bottom flask, magnetic stirrer, TLC plates, etc.--Standard laboratory glassware and equipment.
Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (1.0 g, 3.65 mmol).

    • Add Tetrahydrofuran (THF, 20 mL) and stir until the starting material is fully dissolved.

    • In a separate beaker, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 0.306 g, 7.30 mmol, 2.0 equivalents) in deionized water (10 mL).

  • Hydrolysis Reaction:

    • Add the aqueous LiOH solution to the THF solution of the ester at room temperature.

    • Stir the resulting biphasic mixture vigorously at room temperature. The use of LiOH in a THF/water system is a common and effective method for saponification, with lithium cations known to accelerate hydrolysis rates.[1][5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent). The reaction is typically complete within 4-6 hours. The disappearance of the starting ester spot and the appearance of a more polar spot (at the baseline) for the carboxylate salt indicates completion.

  • Workup and Acidification:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the THF.

    • Dilute the remaining aqueous residue with deionized water (20 mL).

    • Cool the aqueous solution in an ice bath to 0-5 °C.

    • Slowly add 2 M HCl dropwise with continuous stirring to acidify the mixture to a pH of ~2. This crucial step protonates the water-soluble carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.[3]

    • A white or off-white solid should form. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold deionized water (2 x 10 mL) to remove any inorganic salts.[6]

    • Alternatively, if the product does not precipitate cleanly, extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Dry the solid product under high vacuum to a constant weight. The expected product is 4-bromo-5-cyano-3-methylthiophene-2-carboxylic acid.

    • If necessary, further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[6][7]

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation start Dissolve Ester in THF add_base Add Aqueous LiOH Solution start->add_base 1 react Stir at Room Temp (4-6h) Monitor by TLC add_base->react 2 remove_thf Remove THF (Rotovap) react->remove_thf 3 acidify Cool to 0°C & Acidify with 2M HCl to pH ~2 remove_thf->acidify 4 precipitate Precipitate Product acidify->precipitate 5 filtrate Isolate by Vacuum Filtration precipitate->filtrate 6 dry Dry Under High Vacuum filtrate->dry 7 final_product Pure Carboxylic Acid dry->final_product

Caption: Workflow for the saponification of the thiophene ester.

Mechanism of Saponification

The diagram below illustrates the nucleophilic acyl substitution mechanism for the base-promoted hydrolysis of the ester.

Saponification_Mechanism Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack CarboxylicAcid Carboxylic Acid + MeO⁻ Tetrahedral->CarboxylicAcid Elimination of MeO⁻ Carboxylate Carboxylate Salt + MeOH CarboxylicAcid->Carboxylate Irreversible Acid-Base Reaction

Caption: Mechanism of base-promoted ester hydrolysis.

Trustworthiness and Validation

  • Reaction Monitoring: The use of TLC is a critical self-validating step. The clear separation between the less polar ester starting material and the highly polar carboxylate salt product (which remains at the baseline) provides an unambiguous indicator of reaction completion.

  • pH Control: The acidification step must be monitored with pH paper or a pH meter. The formation of a precipitate upon reaching an acidic pH confirms the successful conversion of the soluble salt to the neutral carboxylic acid.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The expected product, 4-bromo-5-cyanothiophene-2-carboxylic acid, has a molecular weight of 262.08 g/mol .

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Google Patents. (n.d.). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
  • Chemistry LibreTexts. (2026, February 26). 12: Making Soap - Saponification (Experiment). [Link]

  • NextSDS. (n.d.). Methyl 4-broMo-5-cyano-3-Methylthiophene-2-carboxylate. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Chem Pharm Bull (Tokyo). (2021, June 1). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • YouTube. (2022, October 11). 374 BCH3023 Saponification of Esters. [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]

  • Chemistry LibreTexts. (2025, July 22). LAB 10 - SYNTHESIS OF SOAP. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • YouTube. (2016, December 27). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

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Method

Application Note: Chemoselective Reduction of the Cyano Group in Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Executive Summary & The Chemoselectivity Challenge In advanced organic synthesis and drug development, the chemoselective reduction of a specific functional group within a densely functionalized scaffold is a recurring c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Chemoselectivity Challenge

In advanced organic synthesis and drug development, the chemoselective reduction of a specific functional group within a densely functionalized scaffold is a recurring challenge. The target molecule, Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate , presents a classic chemoselectivity trilemma.

To successfully reduce the cyano group (-CN) to a primary amine (-CH₂NH₂), the chosen methodology must navigate three major structural liabilities:

  • The Thiophene Ring: The sulfur atom acts as a potent Lewis base that strongly coordinates to and poisons traditional heterogeneous transition-metal catalysts (e.g., Pd/C, PtO₂)[1].

  • The Aryl Bromide (-Br): Located at position 4, this halogen is highly susceptible to hydrodebromination (C-Br bond cleavage) under standard catalytic hydrogenation conditions or when exposed to aggressive single-electron transfer reducing agents.

  • The Methyl Ester (-COOMe): Located at position 2, this reducible carbonyl group will undergo over-reduction to a primary alcohol if treated with strong, unselective nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄)[2].

To achieve the target product—Methyl 5-(aminomethyl)-4-bromo-3-methylthiophene-2-carboxylate —without degrading the rest of the molecule, researchers must abandon brute-force reductions in favor of highly tuned, chemoselective reagents. This guide details two field-proven methodologies: Electrophilic reduction via Borane-Tetrahydrofuran (BH₃·THF) and transition-metal-mediated hydride transfer via Cobalt Boride (NaBH₄/CoCl₂) .

Mechanistic Rationale & Reagent Selection

The Electrophilic Approach: Borane-THF (BH₃·THF)

Unlike nucleophilic hydrides (NaBH₄, LiAlH₄) which attack the most electron-deficient carbon, Borane (BH₃) is a Lewis acid. It reacts via an electrophilic mechanism, first coordinating to the most electron-rich lone pair in the substrate[3].

  • Causality of Selectivity: The nitrogen atom of the nitrile group possesses a highly localized, available lone pair, making it an excellent Lewis base for BH₃ coordination. In contrast, the lone pairs on the ester oxygen are delocalized via resonance into the carbonyl system, rendering the ester significantly less nucleophilic. Consequently, BH₃·THF reduces nitriles rapidly while leaving esters and halogens completely untouched[2][3].

The Nanoparticle Approach: Cobalt Boride (NaBH₄ / CoCl₂)

The combination of Sodium Borohydride and Cobalt(II) Chloride generates finely divided, black Cobalt Boride (Co₂B) nanoparticles in situ[4][5].

  • Causality of Selectivity: Co₂B acts as a highly active catalytic surface that facilitates the transfer of hydride from NaBH₄ to the nitrile carbon. While Nickel Boride (Ni₂B) is a similar reagent, it is notoriously aggressive and frequently causes the hydrodebromination of aryl halides. Cobalt Boride, however, is significantly milder; it easily reduces nitriles to primary amines at room temperature without cleaving C-Br bonds or attacking ester carbonyls[4].

G Substrate Methyl 4-bromo-5-cyano- 3-methylthiophene-2-carboxylate LiAlH4 LiAlH4 (Strong Nucleophile) Substrate->LiAlH4 PdC Pd/C + H2 (Heterogeneous) Substrate->PdC BH3 BH3·THF (Electrophilic) Substrate->BH3 CoB NaBH4 / CoCl2 (Cobalt Boride) Substrate->CoB Prod_LiAlH4 Failure: Ester -> Alcohol LiAlH4->Prod_LiAlH4 Prod_PdC Failure: Hydrodebromination & Catalyst Poisoning PdC->Prod_PdC Prod_Target Target Product: Selective -CN Reduction to -CH2NH2 BH3->Prod_Target CoB->Prod_Target

Caption: Chemoselectivity workflow for the reduction of the polyfunctional thiophene derivative.

Quantitative Data: Chemoselectivity Matrix

To provide a clear comparison for process chemistry scaling, the following table summarizes the reactivity of common reducing agents against the functional groups present in the substrate.

Reducing AgentCyano (-CN)Ester (-COOMe)Aryl Bromide (-Br)Thiophene RingOverall Suitability
LiAlH₄ Reduced to -CH₂NH₂Reduced to -CH₂OH IntactIntactPoor (Over-reduction)
Pd/C + H₂ Reduced to -CH₂NH₂IntactCleaved Poisons Catalyst Poor (Side reactions)
BH₃·THF Reduced to -CH₂NH₂Intact (Reaction is slow)IntactIntactExcellent
NaBH₄ / CoCl₂ Reduced to -CH₂NH₂IntactIntactIntactExcellent

Experimental Protocols

Protocol A: Electrophilic Reduction via Borane-THF (BH₃·THF)

This is the most reliable, scalable method for this specific substrate.

Self-Validating Mechanism: A common trap in borane reductions is the formation of a highly stable amine-borane complex (R-CH₂NH₂·BH₃) at the end of the reaction. If standard aqueous workup is applied, the product will remain non-polar and partition into the organic layer, leading to artificially low yields of the free amine. The protocol below includes a mandatory acidic reflux step to hydrolyze the B-N bond[2].

Mechanism Nitrile R-C≡N (Nitrile) Complex R-C≡N : BH3 (Lewis Acid-Base Complex) Nitrile->Complex + BH3·THF Imine [ R-CH=N-BH2 ] (Imine-Borane Intermediate) Complex->Imine Hydride Transfer AmineBorane R-CH2-NH2·BH3 (Amine-Borane Complex) Imine->AmineBorane + BH3 (2nd Hydride Transfer) Hydrolysis Acidic Hydrolysis (HCl / MeOH, Reflux) AmineBorane->Hydrolysis Quench Product R-CH2-NH3+ Cl- (Primary Amine Salt) Hydrolysis->Product Cleavage of B-N bond

Caption: Mechanism of electrophilic nitrile reduction by Borane-THF and subsequent hydrolysis.

Step-by-Step Procedure (10 mmol scale):

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Substrate Loading: Dissolve Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (2.60 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add BH₃·THF (1.0 M in THF, 35.0 mL, 35 mmol, 3.5 equiv) dropwise via syringe. Observation: Minimal exotherm; ensure steady stirring.

  • Reaction: Remove the ice bath and heat the reaction mixture to a gentle reflux (65 °C) for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot should completely disappear.

  • Quenching (Critical Step): Cool the flask to 0 °C. Carefully add Methanol (10 mL) dropwise to quench excess borane. Observation: Vigorous evolution of H₂ gas. Wait until bubbling ceases.

  • Hydrolysis of Amine-Borane Complex: Add 6M HCl (15 mL) to the mixture. Equip the flask with a reflux condenser and heat to reflux (65 °C) for 1 hour. This breaks the stable R-CH₂NH₂·BH₃ complex to yield the primary amine hydrochloride salt.

  • Isolation: Cool to room temperature and concentrate the mixture in vacuo to remove THF and Methanol. Wash the remaining aqueous acidic layer with Diethyl Ether (2 × 20 mL) to remove non-basic impurities.

  • Freebasing: Cool the aqueous layer to 0 °C and slowly basify with 6M NaOH until pH > 12. Extract the free amine with Dichloromethane (3 × 30 mL).

  • Purification: Dry the combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target primary amine.

Protocol B: Nanoparticle Reduction via Cobalt Boride (NaBH₄ / CoCl₂)

This method is ideal if anhydrous conditions or heating (required for BH₃) are undesirable. It operates efficiently at room temperature[4].

Step-by-Step Procedure (10 mmol scale):

  • Preparation: In a 250 mL round-bottom flask, dissolve the substrate (2.60 g, 10 mmol) and Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 4.76 g, 20 mmol, 2.0 equiv) in Methanol (50 mL). The solution will appear deep pink/purple.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄, 2.65 g, 70 mmol, 7.0 equiv) in small portions over 30 minutes.

    • Observation: The reaction is highly exothermic with vigorous H₂ gas evolution. The solution will immediately turn pitch black, indicating the formation of catalytic Cobalt Boride (Co₂B) nanoparticles.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC.

  • Workup: Once complete, quench the reaction by adding 3M HCl (20 mL) until the black precipitate dissolves and the solution becomes clear (pH ~2). Stir for 15 minutes.

  • Isolation: Concentrate in vacuo to remove Methanol. Basify the aqueous layer with concentrated NH₄OH to pH 10. Extract with Ethyl Acetate (3 × 40 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. The crude amine can be purified via silica gel chromatography (DCM/MeOH 95:5 with 1% Et₃N) if necessary.

References

  • The reductive decyanation reaction: an overview and recent developments.National Center for Biotechnology Information (PMC).
  • Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.Chemical Reviews - ACS Publications.
  • Sixty Years of Hydride Reductions - Herbert C. Brown and P. Veeraraghavan Ramachandran.MDMA.ch Archive.
  • Preparation and Characterization of Primary Amines by Potassium Borohydride-Copper/Cobalt Chloride System from Nitriles.Asian Journal of Chemistry.
  • Efficient Cobalt Catalyst for Ambient-Temperature Nitrile Dihydroboration.ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods and recrystallization of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 4-bromo-5-cyano-3-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate [1].

This highly functionalized thiophene derivative features four distinct substituents (a methyl ester, a methyl group, a bromine atom, and a cyano group) packed onto a compact heteroaromatic ring. This dense stereoelectronic environment makes the molecule highly susceptible to nucleophilic attack, transesterification, and co-crystallization with structurally similar impurities[2][3].

The following guide abandons generic advice in favor of mechanistic troubleshooting, thermodynamic solvent selection, and self-validating experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During silica gel chromatography, I am seeing a persistent co-eluting impurity. How do I resolve this? The Causality: The most common co-eluting impurity is the unbrominated precursor (Methyl 5-cyano-3-methylthiophene-2-carboxylate). Because the bromine atom at the C4 position adds both lipophilicity (increasing retention factor, ) and polarizability (decreasing via silica interactions), the net difference on standard normal-phase silica is often marginal[3]. The Solution: Switch to a highly non-polar, isocratic gradient (e.g., 98:2 Hexanes:Ethyl Acetate) and run a longer column bed. Alternatively, utilize Reverse-Phase (C18) chromatography. In a reverse-phase system, the hydrophobic bulk of the bromine atom dominates, significantly increasing the retention time of the brominated product compared to the des-bromo species.

Q2: After recrystallization, my NMR shows a mixture of methyl and ethyl esters. What happened? The Causality: You likely experienced acid- or base-catalyzed transesterification. If you used ethanol as your recrystallization solvent and your crude mixture contained trace acidic impurities (e.g., residual acid from a previous bromination step), the methyl ester at the C2 position will react with the ethanol solvent to form an ethyl ester[2]. The Solution: Employ a degenerate solvent system . Always use Methanol for the recrystallization of methyl esters. If transesterification occurs, the methyl ester simply exchanges with the methoxy group of the solvent, resulting in the exact same molecule. If a non-protic environment is required, use Toluene.

Q3: My compound is "oiling out" (forming a syrup) instead of crystallizing. How do I induce proper nucleation? The Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the compound is depressed below the solvent's temperature due to high impurity levels, or when the cooling rate outpaces the kinetics of crystal lattice formation. Highly functionalized thiophenes are notoriously prone to trapping solvent molecules via stacking and halogen bonding[4]. The Solution: Re-heat the mixture until it is completely homogeneous. Add 5-10% by volume of a higher-boiling anti-solvent (like heptane), and cool the system very slowly (e.g., 5 °C per hour). Seeding the solution with a single pure crystal exactly at the cloud point will bypass the kinetic barrier of primary nucleation.

Q4: How do I prevent hydrolysis of the cyano and ester groups during the initial aqueous workup? The Causality: The cyano group at C5 and the ester at C2 are highly electrophilic. Harsh basic aqueous washes (e.g., 1M NaOH) will rapidly hydrolyze the ester to a carboxylic acid or convert the nitrile to an amide. The Solution: strictly neutralize reaction mixtures with mild buffers (e.g., saturated ) and maintain the biphasic mixture below 20 °C during extraction to kinetically suppress hydrolysis.

Part 2: Thermodynamic Solvent Selection & Chromatographic Data

To ensure predictable purification, quantitative parameters must dictate your solvent choices. Below are the validated systems for this specific thiophene derivative.

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemPolarity IndexBoiling Point (°C)Mechanistic Rationale & Suitability
Methanol (100%) 5.164.7Optimal. Enables degenerate transesterification; prevents structural degradation.
Toluene / Heptane (1:1) 2.4 / 0.1110 / 98Excellent. Non-nucleophilic. High boiling point allows for a wide cooling gradient.
Ethanol (100%) 5.278.3High Risk. Will cause transesterification to the ethyl ester if trace acid/base is present.
Water / MeOH (1:9) 9.0 / 5.1100 / 64.7Moderate. Good for precipitating the hydrophobic bromo-thiophene, but risks ester hydrolysis if heated prolonged.

Table 2: Chromatographic Conditions for Flash Purification

ParameterNormal Phase (Silica Gel)Reverse Phase (C18)
Stationary Phase 40-63 µm SilicaEnd-capped C18
Mobile Phase A HexanesWater (0.1% Formic Acid)
Mobile Phase B Ethyl AcetateAcetonitrile
Optimal Gradient 2% to 5% B over 10 CV40% to 80% B over 15 CV
Detection Wavelength 254 nm, 280 nm254 nm, 280 nm

Part 3: Self-Validating Experimental Protocols

Protocol A: Degenerate Recrystallization (Methanol)

Use this protocol when LC-MS purity is >85%.

  • Dissolution: Transfer 1.0 g of crude Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate to a 50 mL round-bottom flask. Add 10 mL of anhydrous Methanol.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath until complete dissolution occurs. Causality: Methanol ensures that any nucleophilic attack on the C2 ester regenerates the target molecule.

  • Hot Filtration (Self-Validation Checkpoint 1): If the solution is cloudy, filter it rapidly through a pre-heated fritted funnel to remove insoluble polymeric byproducts. The filtrate must be perfectly clear.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a rate of ~5 °C/hour by leaving it in the slowly cooling oil bath.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0 °C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals under a vacuum and wash with 2 mL of ice-cold methanol.

  • Self-Validation Checkpoint 2: Before discarding the mother liquor, run a TLC plate (90:10 Hexanes:EtOAc). If the product spot is still intensely UV-active, concentrate the mother liquor by 50% and repeat the cooling process for a second crop.

Protocol B: High-Resolution Flash Chromatography

Use this protocol when LC-MS purity is <85% or des-bromo impurities are present.

  • Sample Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM). Add silica gel (3x the mass of the crude) and evaporate the DCM to create a dry load. Causality: Dry loading eliminates the solvent front distortion caused by injecting a polar solvent onto a non-polar column bed.

  • Equilibration: Equilibrate a silica column with 100% Hexanes.

  • Elution: Run an isocratic flow of 98:2 Hexanes:Ethyl Acetate. Do not increase the polarity. The dense halogenated thiophene requires a slow elution to separate from the des-bromo impurity[3].

  • Fraction Collection: Collect small fractions (e.g., 15 mL).

  • Self-Validation Checkpoint: Analyze fractions via LC-MS rather than just TLC. The mass difference between the brominated product (m/z ~260) and the des-bromo impurity (m/z ~181) is the only definitive way to confirm separation before pooling fractions.

Part 4: Workflow Visualization

ThiophenePurification A Crude Reaction Mixture (Thiophene Derivative) B Aqueous Workup (pH 7-8 Buffer to prevent hydrolysis) A->B C LC-MS Purity >85%? B->C D Flash Chromatography (Hexane/EtOAc) C->D No E Degenerate Recrystallization (Methanol) C->E Yes D->E Pre-purified F Pure Methyl 4-bromo-5-cyano- 3-methylthiophene-2-carboxylate E->F

Figure 1: Self-validating purification workflow for functionalized thiophenes.

Sources

Optimization

Preventing debromination of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate during coupling

A Guide to Preventing Debromination During Coupling Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-bromo-5-cyano-3-methylthiophene-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Debromination During Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of debromination during palladium-catalyzed cross-coupling reactions. Our goal is to empower you with the expertise and practical solutions needed to optimize your synthetic routes and ensure the integrity of your target molecules.

Introduction: The Challenge of Debromination

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is a valuable building block in medicinal chemistry and materials science. However, its electron-deficient nature, a consequence of the ester and cyano substituents, renders the C-Br bond susceptible to cleavage during coupling reactions. This often leads to the formation of the undesired debrominated byproduct, reducing the yield of the desired coupled product and complicating purification.[1][2] This guide will provide a systematic approach to diagnosing and mitigating this problematic side reaction.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of coupling reactions?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your thiophene substrate is replaced by a hydrogen atom.[1][2] This results in the formation of Methyl 5-cyano-3-methylthiophene-2-carboxylate instead of your desired cross-coupled product.

Q2: What is the primary mechanism of debromination?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including the base, solvent (like alcohols), or even trace amounts of water.[1] This Pd-H species can then react with the palladium-bound thiophene intermediate, leading to the reductive elimination of the debrominated product.

Q3: Why is Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate particularly prone to debromination?

A3: The electron-withdrawing ester and cyano groups on the thiophene ring make the carbon atom attached to the bromine more electron-deficient. This increased electrophilicity makes the C-Br bond more susceptible to oxidative addition to the palladium catalyst, but it also enhances the likelihood of competing side reactions like debromination, especially under conditions that favor the formation of Pd-H species.[1][3]

Q4: Can the choice of my coupling partner (e.g., boronic acid in Suzuki coupling) influence debromination?

A4: Yes. While the primary issue lies with the stability of the bromo-thiophene, a slow transmetalation step with the coupling partner can prolong the lifetime of the palladium-thiophene intermediate. This extended lifetime provides more opportunity for the competing debromination pathway to occur. Therefore, using highly active and stable coupling partners is beneficial.[1]

Troubleshooting Guide: A Systematic Approach to Minimizing Debromination

If you are observing significant amounts of the debrominated byproduct in your reaction, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Analyze Your Reaction Conditions

The first step is a thorough review of your current experimental setup. The choice of catalyst, ligand, base, solvent, and temperature all play a crucial role in the outcome of the reaction.

Step 2: Strategic Optimization of Reaction Parameters

Based on your initial analysis, systematically adjust the following parameters. It is recommended to change one variable at a time to clearly identify its impact.

2.1 Catalyst and Ligand Selection

The palladium source and its coordinating ligand are paramount in controlling the relative rates of the desired coupling versus the undesired debromination.

Problem: Your current catalyst/ligand system may be inefficient or may promote the formation of palladium-hydride species.

Solutions:

  • Switch to Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[1] These ligands can accelerate the desired reductive elimination of the coupled product over the debromination pathway.

  • Use a Pre-catalyst: Consider using a pre-catalyst that readily and cleanly generates the active Pd(0) species. This can lead to more consistent results.

  • Increase Ligand-to-Palladium Ratio: An excess of the phosphine ligand can help to stabilize the molecular palladium species and prevent the formation of palladium nanoparticles, which have been shown to promote hydrodehalogenation.[4]

Ligand TypeExamplesRationale
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhosPromote faster reductive elimination of the desired product.[1][5]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer strong σ-donation and steric bulk, enhancing catalyst stability and activity.
Ferrocenyl Phosphines dppfOften a good starting point, but may not be optimal for highly challenging substrates.
2.2 The Critical Role of the Base

The base is a frequent culprit in promoting debromination.

Problem: The base may be too strong, or it may be acting as a hydride source.

Solutions:

  • Use a Milder Base: Switch from strong bases like alkoxides (e.g., NaOtBu) to milder inorganic bases.[1]

  • Screen Different Bases: Experiment with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] For some systems, fluoride bases like CsF or KF can be effective.[2][3]

2.3 Solvent System and Additives

The solvent not only affects solubility but can also be a direct participant in the debromination process.

Problem: Protic solvents or excess water can act as a source of protons or hydrides.

Solutions:

  • Use Aprotic Solvents: Switch to anhydrous aprotic solvents like dioxane, THF, or toluene.[1]

  • Minimize Water Content: While a small amount of water is often necessary for Suzuki couplings to facilitate transmetalation, excess water can promote debromination.[3][6][7] If using a biphasic system (e.g., dioxane/water), carefully control the water ratio. An 8:1 or 6:1 ratio of dioxane to water has been shown to be effective in similar systems.[6][7]

2.4 Temperature and Reaction Time

Problem: High temperatures and long reaction times can increase the likelihood of side reactions.

Solutions:

  • Lower the Reaction Temperature: A more active catalyst system may allow you to run the reaction at a lower temperature, which can improve selectivity.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC, GC-MS, or LC-MS to avoid unnecessarily long reaction times after the starting material has been consumed.

Step 3: A Visual Workflow for Troubleshooting

The following diagram outlines a logical workflow for addressing debromination issues.

Troubleshooting_Workflow Start High Debromination Observed Check_Base Is the base strong (e.g., alkoxide)? Start->Check_Base Switch_Base Switch to milder base (K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Base->Switch_Base Yes Check_Solvent Is a protic solvent or excess water present? Check_Base->Check_Solvent No Switch_Base->Check_Solvent Switch_Solvent Use anhydrous aprotic solvent (Dioxane, Toluene) Minimize water content Check_Solvent->Switch_Solvent Yes Check_Ligand Is the ligand appropriate? Check_Solvent->Check_Ligand No Switch_Solvent->Check_Ligand Switch_Ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Switch_Ligand No Check_Temp Is the reaction temperature high? Check_Ligand->Check_Temp Yes Switch_Ligand->Check_Temp Lower_Temp Lower temperature with a more active catalyst Check_Temp->Lower_Temp Yes End Debromination Minimized Check_Temp->End No Lower_Temp->End

Caption: A systematic workflow for troubleshooting debromination.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for optimizing your reaction.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed, anhydrous solvent (e.g., dioxane). If a co-solvent is required, add a minimal amount of degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods for Quantifying Debromination

Accurate quantification of the debrominated byproduct is essential for effective troubleshooting.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and quantifying the desired product and the debrominated byproduct, provided they are sufficiently volatile.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile method for analyzing the reaction mixture. Develop a method that gives a good resolution between the starting material, product, and byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the coupled product to the debrominated byproduct by integrating characteristic signals for each compound.

Conclusion

Preventing the debromination of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate requires a careful and systematic approach to reaction optimization. By understanding the underlying mechanistic principles and methodically adjusting key reaction parameters—particularly the ligand, base, and solvent—researchers can significantly suppress this undesirable side reaction. This guide provides a comprehensive framework to diagnose and solve debromination issues, ultimately leading to higher yields, simplified purifications, and more efficient synthetic workflows.

References

  • Ranocchiari, M., et al. (2017). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology. Retrieved from [Link]

  • Organometallics. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Retrieved from [Link]

  • Kobe University Repository. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ACS Publications. Retrieved from [Link]

  • Molecules. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. Retrieved from [Link]

  • PubMed. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Retrieved from [Link]

  • Green Chemistry. (2024). A streamlined and sustainable synthesis of functionalised pipecolic acids. The Royal Society of Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). A Review on Palladium Catalysed Coupling Reactions. Retrieved from [Link]

  • PubMed. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. Retrieved from [Link]

  • Green Chemistry. (2007). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. RSC Publishing. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Kobe University Repository. (2023). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Retrieved from [Link]

  • Chemical Reviews. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. ACS Publications. Retrieved from [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Organic Letters. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. ACS Publications. Retrieved from [Link]

  • Heterocycles. (1989). An unusual base-induced debromination reaction of 3,4-dibromo-3-methoxycarbonylsulfolane. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry – A European Journal. (2018). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Wiley Online Library. Retrieved from [Link]

  • Molecules. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Retrieved from [Link]

  • Tetrahedron Letters. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Elsevier. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate Reactions

Welcome to the technical support center for reactions involving Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiophene derivative. Here, we address common challenges and provide in-depth troubleshooting strategies and frequently asked questions to facilitate the optimization of your catalytic reactions.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis and functionalization of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate.

FAQ 1: What are the most common cross-coupling reactions performed on this substrate?

The presence of a bromine atom on the thiophene ring makes Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most frequently employed transformations include:

  • Suzuki-Miyaura Coupling: To form new carbon-carbon bonds by reacting with boronic acids or their derivatives. This is widely used to introduce aryl or heteroaryl substituents.[1]

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[2]

  • Heck Coupling: To form carbon-carbon bonds by reacting with alkenes.[3]

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds by reacting with terminal alkynes.

  • Stille Coupling: To create carbon-carbon bonds using organotin reagents.

FAQ 2: Why is my Suzuki-Miyaura coupling reaction showing low yield and significant debromination of the starting material?

This is a common issue, often attributed to a side reaction called protodeboronation of the boronic acid partner, which then leads to hydrodehalogenation of your thiophene substrate.[4] Several factors can contribute to this:

  • Base Strength and Concentration: Strong bases like NaOH or KOH can accelerate the decomposition of the boronic acid.[4]

  • High Reaction Temperatures: Elevated temperatures can increase the rate of the undesired debromination side reaction.[4]

  • Inefficient Catalyst System: A slow catalytic cycle provides more opportunity for the boronic acid to degrade before coupling occurs.[4]

Quick Troubleshooting:

  • Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4][5]

  • Lower the reaction temperature, aiming for the lowest effective temperature that still promotes the desired coupling.[4]

  • Employ a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4][6]

FAQ 3: I am observing catalyst deactivation in my cross-coupling reaction. What are the likely causes?

Catalyst deactivation is a frequent challenge, particularly when working with sulfur-containing heterocycles like thiophenes.[5] The primary causes include:

  • Sulfur Poisoning: The sulfur atom in the thiophene ring can irreversibly bind to the palladium center, blocking the active site.[5]

  • Oxidation of the Catalyst: The presence of oxygen can oxidize the active Pd(0) species to inactive Pd(II).[5]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.

  • Impurities in Reagents or Solvents: Trace impurities can interfere with the catalyst's activity.[5]

Quick Troubleshooting:

  • Use catalysts with bulky, electron-rich phosphine ligands that can shield the palladium center.[5]

  • Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[5]

  • Consider a modest increase in catalyst loading to compensate for gradual deactivation.[5]

  • Ensure the purity of all starting materials and solvents.[5]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity in C-H Functionalization Attempts

While the C-Br bond is the primary site for cross-coupling, direct C-H activation can sometimes occur, leading to a mixture of products.[7]

Question: I am attempting a direct C-H arylation and observing a mixture of isomers. How can I improve the regioselectivity?

Answer: The regioselectivity of C-H activation on the thiophene ring is influenced by several factors, including the directing effect of existing substituents and the reaction conditions. The electron-withdrawing nature of the cyano and ester groups in your substrate will influence the electronic properties of the available C-H bonds.

Causality and Recommended Actions:

  • Steric Hindrance: The methyl group at the 3-position can sterically hinder C-H activation at the adjacent C-4 position (if the bromine were absent). However, the primary site of reactivity for C-H activation on an unsubstituted thiophene is the C2 and C5 positions due to higher electron density.[8] In your substrate, the C5 position is substituted with a cyano group.

  • Catalyst and Ligand Choice: The choice of catalyst and ligand can significantly influence regioselectivity. Some catalytic systems may favor specific C-H bonds over others.

  • Reaction Conditions: Temperature, solvent, and additives can all play a role in directing the C-H activation.

Experimental Protocol for Optimizing Regioselectivity:

  • Literature Precedent: Thoroughly review the literature for direct C-H functionalization of similarly substituted thiophenes. Pay close attention to the catalytic systems and conditions that have been reported to provide high regioselectivity.[7][9][10]

  • Systematic Screening: If literature guidance is limited, perform a systematic screen of catalysts, ligands, and solvents. A Design of Experiments (DoE) approach can be highly effective here.

  • Protecting Groups: In some cases, temporarily installing a protecting group at a more reactive C-H position can direct the functionalization to the desired site.

Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination reaction is stalling, and I am left with a significant amount of unreacted starting material. What can I do to drive the reaction to completion?

Answer: Incomplete conversion in Buchwald-Hartwig aminations of bromothiophenes can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the amine coupling partner.[11]

Causality and Recommended Actions:

  • Base Selection: The choice of base is critical. While strong bases like NaOt-Bu are often used, they can sometimes lead to side reactions with sensitive substrates. Weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable for your polysubstituted thiophene.[11][12]

  • Ligand Choice: The nature of the phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) are often effective for challenging aminations.[2][12]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and catalyst stability. Toluene, dioxane, and THF are commonly used, and their impact on the reaction should be evaluated.[13][14]

  • Order of Reagent Addition: The order in which reagents are added can be crucial. In some cases, adding the amine last has been shown to improve yields.[11]

Troubleshooting Workflow for Incomplete Amination:

G start Incomplete Amination Observed base Optimize Base (e.g., Cs2CO3, K3PO4) start->base ligand Screen Ligands (e.g., Xantphos, BINAP) base->ligand If no improvement solvent Evaluate Solvents (Toluene, Dioxane, THF) ligand->solvent If still incomplete addition Vary Order of Addition (Add amine last) solvent->addition If necessary temp Adjust Temperature addition->temp Fine-tune complete Reaction Driven to Completion temp->complete Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex R-Pd(II)-X(L_n) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation Ar'-B(OR)2 diaryl_pd_complex R-Pd(II)-R'(L_n) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 R-R' Catalyst_Selection start Reaction Type? suzuki Suzuki Coupling start->suzuki C-C bond buchwald Buchwald-Hartwig start->buchwald C-N bond heck Heck Coupling start->heck C-C (alkene) suzuki_ligand Consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). suzuki->suzuki_ligand buchwald_ligand Use biarylphosphine ligands (e.g., Xantphos, BINAP). buchwald->buchwald_ligand heck_conditions Optimize phosphine ligand and base. Consider phosphine-free systems. heck->heck_conditions

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Welcome to the Technical Support Center. As application scientists, we understand that handling highly functionalized heterocyclic compounds often presents significant physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that handling highly functionalized heterocyclic compounds often presents significant physicochemical challenges. This guide is specifically engineered for researchers and drug development professionals experiencing low solubility with Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) in polar solvents.

Here, we provide a root-cause analysis, a targeted Q&A troubleshooting guide, and self-validating experimental protocols to ensure your workflows remain robust and reproducible.

Root Cause Analysis: The Solvation Barrier

To solve a solubility issue, we must first understand the causality behind the molecule's behavior. Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is a densely substituted thiophene derivative widely used as an organic synthesis intermediate[1]. Its resistance to polar protic solvents (like water and methanol) is driven by three competing thermodynamic factors:

  • High Crystal Lattice Energy: The planar aromatic thiophene core facilitates tight π−π stacking. Concurrently, the highly polar cyano (-CN) and ester (-COOCH 3​ ) groups engage in strong intermolecular dipole-dipole interactions in the solid state.

  • Hydrophobic Bulk: The C4-bromo and C3-methyl substitutions contribute significant lipophilicity. Halogens, in particular, create a hydrophobic shield that repels highly polar solvent molecules.

  • Unfavorable Cavitation Energy: When introduced to water, the energetic cost of breaking the water-water hydrogen bond network (cavitation) is not offset by the weak solute-water interactions. The molecule acts primarily as a hydrogen-bond acceptor, lacking the necessary donors to stabilize itself in an aqueous network, leading to rapid precipitation.

Troubleshooting Guide & FAQs

Q1: Why does the compound immediately crash out when I dilute my DMSO stock into an aqueous biological buffer? A: This is a classic "solvent shift" precipitation. While the compound is highly soluble in aprotic solvents like DMSO due to favorable dipole-induced dipole interactions, introducing it to water causes the DMSO to rapidly partition into the aqueous phase. This leaves the hydrophobic thiophene derivative supersaturated, triggering rapid nucleation. Solution: Keep the final DMSO concentration 1% and use formulation additives like Tween-80 (0.1-0.5%) or cyclodextrins to form stabilizing micelles around the hydrophobic core.

Q2: What are the optimal solvents for preparing high-concentration stock solutions? A: Aprotic, polar solvents are required to break the crystal lattice without relying on hydrogen bonding. Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO) are highly recommended. Patent literature demonstrates successful, complete dissolution of this compound in THF at concentrations of approximately 38 mg/mL for downstream synthetic reactions[2].

Q3: I need to perform an in vitro assay in a 100% aqueous medium. Can I chemically modify the compound to improve solubility without losing the core thiophene scaffold? A: Yes. If the methyl ester is not critical for your specific target binding (e.g., if the compound is a prodrug or an intermediate), you can perform a mild saponification to yield the free carboxylic acid[2]. The resulting carboxylate salt (e.g., lithium or sodium salt) exhibits dramatically higher aqueous solubility due to powerful ion-dipole interactions with water molecules.

Solvation Strategy & Decision Logic

SolventSelection A Solid Methyl 4-bromo-5-cyano- 3-methylthiophene-2-carboxylate BB BB A->BB B Target Application? D Aqueous Biological Assay B->D C Organic Synthesis / Stock Solution E Dissolve in THF or DMSO (High Solubility) C->E F Ester Cleavage Tolerated? D->F G Yes: Saponification (LiOH / THF) F->G Yes H No: Co-solvent System (DMSO + Tween-80) F->H No I Water-Soluble Carboxylate Salt G->I BB->C

Caption: Decision tree for overcoming the solvation barrier of the thiophene derivative.

Quantitative Data: Solubility Profiles

The table below summarizes the expected solubility behavior across different solvent classes to guide your experimental design.

Solvent SystemSolvent ClassDielectric Constant ( ε )Solvation CapacityRecommended Application
Water / PBS Polar Protic80.1Very Low (< 0.1 mg/mL)Not recommended for direct dissolution.
Methanol Polar Protic32.7Low (~ 1-5 mg/mL)Analytical LC-MS mobile phase blending.
THF Polar Aprotic7.5High (> 35 mg/mL)Organic synthesis, saponification[2].
DMSO Polar Aprotic46.7High (> 50 mg/mL)Primary biological stock solutions.
DMSO / Tween-80 Co-solvent / SurfactantVariableModerate (~ 5-10 mg/mL)In vitro assays requiring aqueous media.

Self-Validating Experimental Methodologies

Protocol A: Preparation of a Robust 50 mM DMSO Stock Solution

Causality: DMSO acts as a universal aprotic solvent that disrupts dipole-dipole interactions without requiring hydrogen bond donation.

  • Weighing: Accurately weigh 13.0 mg of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (MW 260.1 g/mol ) into a clean, dry amber glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Self-Validation Check: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under good lighting. If a visible pellet forms, the compound has exceeded its kinetic solubility limit due to moisture ingress; discard and remake using strictly anhydrous DMSO.

  • Storage: Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

Protocol B: Saponification to the Water-Soluble Carboxylic Acid

If your downstream application requires high aqueous solubility and tolerates the free acid, use this validated hydrolysis workflow adapted from European Patent EP 4077317 B1[2].

Saponification S1 1. Dissolution 150mg in 3.9mL THF S2 2. Hydrolysis Add 0.7mL 1.1M LiOH(aq) S1->S2 S3 3. Reaction Stir 1 hr @ RT S2->S3 S4 4. Acidification 1.0M HCl @ 0°C S3->S4 S5 5. Extraction Extract with EtOAc S4->S5 S6 6. Isolation Dry & Concentrate S5->S6

Caption: Step-by-step saponification workflow to generate the water-soluble carboxylic acid.

Step-by-Step Procedure:

  • Dissolution: Dissolve 150 mg (0.57 mmol) of the ester in 3.9 mL of Tetrahydrofuran (THF)[2]. Ensure complete dissolution before proceeding.

  • Hydrolysis: Dropwise, add 0.7 mL of a 1.1 M aqueous Lithium Hydroxide (LiOH) solution (0.77 mmol)[2].

  • Reaction: Stir the biphasic mixture continuously at room temperature (20-25°C) for 1 hour.

  • Acidification (Self-Validation Check 1): Cool the reaction to 0°C using an ice bath. Carefully add 1.0 M aqueous HCl dropwise until the pH reaches ~2. Validation: A white precipitate (the free acid) should form as the pH drops below the pKa of the carboxylic acid.

  • Extraction: Add 10 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Self-Validation Check 2: The aqueous layer must remain completely clear. If an emulsion or precipitate persists at the interface, the acidification was incomplete; add more 1.0 M HCl.

  • Isolation: Collect the upper organic layer, dry over anhydrous magnesium sulfate (MgSO 4​ ), filter, and concentrate under reduced pressure to yield the highly soluble free carboxylic acid.

References

  • Sigma-Aldrich.Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate | 648412-55-9.
  • Mingyuan Chemical.Methyl 4-broMo-5-cyano-3-Methylthiophene-2-carboxylate 648412-55-9.
  • European Patent Office (EP 4077317 B1).THIENYLOXAZOLONES AND ANALOGUES.

Sources

Troubleshooting

Separation of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate isomers via column chromatography

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the chromatographic separation of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the chromatographic separation of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate and its closely eluting regioisomers (e.g., the 5-bromo-4-cyano byproduct).

Because thiophene regioisomers possess nearly identical boiling points, dipole moments, and polarities, standard purification methods often fail[1]. This guide synthesizes field-proven chromatographic strategies, explaining the chemical causality behind each protocol to help you achieve baseline resolution.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: Why do the regioisomers of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate co-elute on standard silica gel? A1: The difficulty stems from the electronic nature of the thiophene ring. Thiophenes are highly polarizable, electron-rich heteroaromatics[2]. The bromo and cyano substituents at the 4- and 5-positions exert strong, yet directionally similar, inductive and mesomeric effects across the conjugated system. Because standard normal-phase silica gel separates molecules based primarily on hydrogen bonding and dipole-dipole interactions, it cannot distinguish between the subtly different electron density distributions of these regioisomers. Standard gradients of hexanes and ethyl acetate (e.g., 95:5) will typically result in a single, broadened band[3].

Q2: How can I modify my Thin-Layer Chromatography (TLC) protocol to detect separation before committing to a column? A2: Implement Multiple-Elution TLC . Instead of running a polar solvent system once, run the TLC plate 3 to 4 times in a highly non-polar solvent system (e.g., 98:2 Hexanes/Dichloromethane). Allow the plate to dry completely between each run. This technique artificially lengthens the stationary phase, amplifying minute differences in the retention factor ( ΔRf​ ) without causing the spots to diffuse excessively.

Q3: Standard silica isn't working. What stationary phase modifications will improve the resolution ( Rs​ )? A3: You must alter the fundamental mechanism of interaction. We recommend two approaches:

  • Physical Modification (Ultra-fine Silica): Switch from standard irregular silica (40–63 µm) to ultra-fine spherical silica (15–30 µm). The uniform spherical shape allows for tighter column packing, significantly reducing eddy diffusion (band broadening) and increasing theoretical plates.

  • Chemical Modification (Argentation Chromatography): Use Silver Nitrate-impregnated silica (AgNO 3​ -silica). Silver ions form reversible π -complexes with the electron-rich thiophene ring. The steric bulk of the bromine atom versus the linear cyano group at the 4- vs 5-positions creates a distinct difference in how closely the silver ions can approach the π -system, forcing the isomers to separate based on steric hindrance rather than just polarity.

Q4: Does the sample loading method impact the separation of these specific isomers? A4: Yes, critically. Dry loading is mandatory for this separation[4]. Liquid loading concentrated polar thiophenes creates a "solvent front" effect, where the sample dissolves in the strong injection solvent and streaks down the column before the mobile phase can establish equilibrium. Dry loading onto deactivated silica or Celite ensures the sample enters the column as a perfectly flat, narrow band.

Part 2: Quantitative Chromatographic Data

The following table summarizes the expected quantitative outcomes when applying different chromatographic conditions to the Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate isomer mixture.

Stationary PhaseMobile Phase System Rf​ (Isomer A) Rf​ (Isomer B)Resolution ( Rs​ )Outcome
Standard Silica (40-63 µm)95:5 Hexanes / EtOAc0.350.350.0Complete Co-elution
Spherical Silica (15-30 µm)98:2 Hexanes / EtOAc (x3 runs)0.280.320.8Partial Separation
Reverse Phase (C18)60:40 Acetonitrile / H 2​ O0.450.551.2Good Separation
AgNO 3​ -Silica (10% w/w) 95:5 Hexanes / DCM 0.25 0.40 >1.5 Baseline Resolution

Part 3: Experimental Protocol

Step-by-Step Methodology: Argentation (Silver-Impregnated) Column Chromatography

This self-validating protocol utilizes argentation chromatography to exploit the steric differences between the thiophene regioisomers.

Phase 1: Preparation of AgNO 3​ -Silica (10% w/w)

  • Dissolve 10 g of Silver Nitrate (AgNO 3​ ) in 100 mL of distilled water.

  • Add 90 g of standard flash silica gel (40-63 µm) to the solution to form a slurry.

  • Stir vigorously for 30 minutes in a flask protected from light (wrap in aluminum foil).

  • Remove the water using a rotary evaporator under reduced pressure at 60°C until the silica appears as a free-flowing powder.

  • Activate the impregnated silica by baking it in an oven at 120°C for 12 hours. Store in a desiccator in the dark.

Phase 2: Dry Loading the Sample

  • Dissolve the crude Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate mixture in a minimum volume of Dichloromethane (DCM).

  • Add Celite 545 to the solution at a 1:3 mass ratio (Sample:Celite). Celite is preferred over silica here to prevent irreversible adsorption of the cyano group.

  • Evaporate the DCM slowly on a rotary evaporator until a completely dry, free-flowing powder is obtained.

Phase 3: Column Packing and Elution

  • Pack the column with the prepared AgNO 3​ -silica using the slurry method with 100% Hexanes. Ensure the column is wrapped in foil to prevent silver degradation.

  • Carefully pour the dry-loaded sample/Celite powder onto the flat surface of the stationary phase.

  • Add a 1 cm protective layer of clean sand on top of the sample.

  • Begin elution using a highly non-polar, isocratic mobile phase: 95:5 Hexanes/DCM . Do not use Ethyl Acetate, as its oxygen atoms will coordinate with the silver ions and strip them from the column.

  • Collect small fractions (e.g., 10 mL) and monitor via UV-active TLC. The less sterically hindered isomer will coordinate more strongly with the silver and elute second.

Part 4: Process Visualization

G Start Crude Thiophene Isomer Mixture TLC Multiple-Elution TLC (Hexane/DCM) Start->TLC Decision ΔRf > 0.05? TLC->Decision Standard Spherical Silica (15-30µm) Shallow Gradient Decision->Standard Yes Special Argentation Silica (AgNO3) or Reverse Phase (C18) Decision->Special No Load Dry Loading onto Celite (Prevents Band Broadening) Standard->Load Special->Load Elute Isocratic Elution (Avoid EtOAc with AgNO3) Load->Elute Analyze UPLC-MS / NMR Fraction Verification Elute->Analyze

Workflow for chromatographic separation of closely eluting thiophene regioisomers.

References

  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Synthesis of Enantiopure PZM21, A Novel Biased Agonist of the Mu-Opioid Receptor. National Center for Biotechnology Information (PMC). URL:[Link]

  • Structure-Based Design of Transport-Specific Multitargeted One-Carbon Metabolism Inhibitors in Cytosol and Mitochondria. ACS Publications. URL:[Link]

  • Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst (RSC Publishing). URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in successfully scaling up the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in successfully scaling up the synthesis of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9). This compound is a critical heterocyclic building block used extensively in the development of kinase inhibitors and agricultural fungicides (1[1]).

The synthesis relies on a robust, scalable two-step sequence: exhaustive bromination followed by regioselective cyanation. This guide breaks down the causality behind the chemistry, provides self-validating protocols, and addresses common scale-up bottlenecks.

Process Visualization

SynthesisWorkflow SM Starting Material Methyl 3-methylthiophene- 2-carboxylate Br2 Step 1: Bromination Br2, AcOH, 60°C (Exhaustive at C4 & C5) SM->Br2 Int Intermediate Methyl 4,5-dibromo-3-methyl- thiophene-2-carboxylate Br2->Int Cyan Step 2: Cyanation CuCN, DMF, 120°C (Regioselective at C5) Int->Cyan Prod Target Product Methyl 4-bromo-5-cyano-3-methyl- thiophene-2-carboxylate Cyan->Prod

Synthetic workflow for Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate.

Step-by-Step Methodologies & Mechanistic Causality
Protocol A: Exhaustive Bromination

Objective: Synthesize Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (CAS: 648412-53-7) (2[2]). Causality Check: Bromination of thiophenes proceeds via electrophilic aromatic substitution (EAS). The C5 position (alpha to sulfur) is highly activated and brominates rapidly. The C4 position (beta to sulfur) is less nucleophilic and becomes deactivated by the first bromine and the ester group. Therefore, forcing conditions (excess Br₂, elevated temperature) are required to achieve exhaustive dibromination. Acetic acid is chosen as the solvent because its polar protic nature stabilizes the Wheland intermediate, accelerating the EAS process.

Step-by-Step Procedure:

  • Charge a glass-lined reactor with methyl 3-methylthiophene-2-carboxylate (1.0 eq) and glacial acetic acid (10 volumes).

  • Heat the mixture to 40°C.

  • Add liquid bromine (2.5 eq) dropwise over 2 hours. Self-Validation: The drop rate must be strictly controlled to maintain the internal temperature below 60°C, managing the highly exothermic EAS reaction.

  • Stir the reaction at 60°C for 12 hours.

  • In-Process Control (IPC): Analyze via HPLC at 254 nm. The reaction is complete when the monobromo intermediate is <1.0% area.

  • Quench the mixture into ice water containing sodium bisulfite (NaHSO₃) to reduce unreacted Br₂. Filter the precipitated solid and wash with water to yield the dibromo intermediate.

Protocol B: Regioselective Cyanation

Objective: Synthesize Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (3[3]). Causality Check: The regioselectivity of this Rosenmund-von Braun-type cyanation (4[4]) relies on the kinetic difference between the alpha (C5) and beta (C4) halogens. The C5–Br bond has a lower bond dissociation energy due to the adjacent sulfur atom, which stabilizes the transition state during the oxidative addition of the metal complex. Consequently, cyanation occurs selectively at C5.

Step-by-Step Procedure:

  • Charge a dry reactor with methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (1.0 eq), Copper(I) Cyanide (CuCN, 1.05 eq), and anhydrous DMF (8 volumes).

  • Purge the system with Nitrogen for 30 minutes to remove oxygen, which can poison the active metal species.

  • Heat the mixture to 115–120°C for 6 hours.

  • IPC: Monitor via HPLC. Target <2% of the dibromo starting material. Do not push the reaction further to avoid dicyanation.

  • Cool to 20°C and quench into an aqueous solution of ammonia (NH₄OH) and ethyl acetate. Self-Validation: Ammonia complexes the copper salts (forming water-soluble [Cu(NH₃)₄]²⁺), preventing emulsions and allowing clean phase separation.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the crude product. Purify via recrystallization from ethanol.

Troubleshooting Guides & FAQs

Q: We are observing significant amounts of the 4,5-dicyano impurity during scale-up. How do we control this? A: Dicyanation is a kinetic issue. It occurs when the reaction temperature exceeds 125°C or when a large excess of CuCN is used. Ensure strict temperature control (115–120°C) and limit CuCN to exactly 1.05 equivalents. The regioselectivity relies entirely on the kinetic differentiation between the alpha and beta halogens.

Regioselectivity cluster_paths Kinetic Differentiation Dibromo 4,5-Dibromo Intermediate Alpha C5 Position (Alpha) Lower Bond Energy Fast Insertion Dibromo->Alpha Major Beta C4 Position (Beta) Higher Bond Energy Slow Insertion Dibromo->Beta Minor CuCN CuCN Complexation Alpha->CuCN Beta->CuCN Prod Desired Product (5-Cyano-4-bromo) CuCN->Prod Impurity Dicyano Impurity (4,5-Dicyano) CuCN->Impurity

Kinetic differentiation in the regioselective cyanation of the 4,5-dibromo intermediate.

Q: The bromination step stalls at the monobromo intermediate. What is the root cause? A: The first bromination at C5 is fast, but the second at C4 is slow. If the reaction stalls, it is typically due to bromine depletion (loss via volatilization into the scrubber system during scale-up). Use a sealed reactor or implement a slight continuous subsurface feed of Br₂. Verify that the reaction temperature is maintained at 60°C; lower temperatures will halt the C4 bromination.

Q: How do we safely quench the cyanation reaction at a multi-kilogram scale to handle cyanide toxicity? A: Unreacted CuCN and trace HCN must be neutralized before disposal. Quench the aqueous waste streams into a basic aqueous solution of sodium hypochlorite (bleach) or hydrogen peroxide. This oxidizes the residual toxic cyanide (CN⁻) to cyanate (CNO⁻), which is significantly less toxic. Critical Safety Protocol: Maintain the waste pH > 10 during the quench at all times to prevent the evolution of lethal HCN gas.

Quantitative Data Summaries

Table 1: Reaction Parameters and Selectivity Profile

ParameterBromination StepCyanation Step
Reagent Equivalents 2.5 eq Br₂1.05 eq CuCN
Optimal Temperature 60°C115°C - 120°C
Solvent Glacial Acetic AcidAnhydrous DMF
Reaction Time 12 hours6 hours
Target Conversion >99% (Monobromo <1%)>98% (Dibromo <2%)

Table 2: Impurity Tracking and Limits

ImpurityOriginControl StrategyAcceptable Limit (Area %)
Monobromo-thiophene Incomplete brominationMaintain Br₂ excess; T = 60°C< 1.0%
4,5-Dicyano-thiophene Over-cyanationStrict T control (<120°C); CuCN eq< 1.5%
Des-bromo-thiophene HydrodebrominationExclude moisture; use anhydrous DMF< 0.5%
References
  • European Patent Office. "THIENYLOXAZOLONES AND ANALOGUES - EP 4077317 B1". Googleapis.com.
  • European Patent Office. "SUBSTITUTED THIOPHENE CARBOXAMIDES, THIOPHENE CARBOXYLIC ACIDS AND DERIVATIVES THEREOF - EP 4285723 A2". EPO.
  • ACS Publications. "Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer". ACS.
  • BLD Pharm. "648412-53-7 | Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate". BLD Pharm.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl vs. Ethyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

In the development of advanced pharmaceuticals and agrochemicals, highly functionalized thiophenes serve as privileged scaffolds. The selection between a methyl ester (CAS 648412-55-9) and its ethyl ester counterpart for...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced pharmaceuticals and agrochemicals, highly functionalized thiophenes serve as privileged scaffolds. The selection between a methyl ester (CAS 648412-55-9) and its ethyl ester counterpart for 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is not merely a matter of molecular weight; it fundamentally dictates the thermodynamic and kinetic pathways available during late-stage functionalization.

This guide provides an objective, data-driven comparison of these two derivatives, focusing on their structural electronics, ester cleavage kinetics, and behavior in palladium-catalyzed cross-coupling reactions.

Structural & Electronic Profiling

Both molecules feature a densely substituted, highly electron-deficient thiophene core. The presence of a C5-cyano group (a powerful −I,−M electron-withdrawing group) and a C4-bromo atom strips electron density from the π -system. The primary divergence lies at the C2-carboxylate position.

  • Steric Shielding (The Ortho-Effect): The C2-ester is flanked by the C3-methyl group. To minimize A1,3 -allylic strain, the ester carbonyl must adopt a specific conformation to maintain coplanarity with the thiophene ring (necessary for resonance stabilization). The ethyl group introduces additional rotational degrees of freedom and a larger hydrodynamic radius compared to the methyl group, significantly increasing steric shielding around the electrophilic carbonyl carbon.

  • Electrophilicity: The methyl ester is inherently more electrophilic. The ethyl group exerts a slightly stronger inductive electron-donating effect ( +I ) than the methyl group, marginally reducing the partial positive charge ( δ+ ) on the carbonyl carbon.

Reactivity cluster_methyl Methyl Ester (-OMe) cluster_ethyl Ethyl Ester (-OEt) Substrate 4-bromo-5-cyano-3-methylthiophene-2-carboxylate M_Hydro Rapid Hydrolysis (Less Steric Shielding) Substrate->M_Hydro M_Amid Direct Amidation (Favorable Kinetics) Substrate->M_Amid E_Hydro Slower Hydrolysis (Rotational Steric Bulk) Substrate->E_Hydro E_Amid Sluggish Amidation (Requires Activation) Substrate->E_Amid CrossCoupling C4-Br Cross-Coupling (Rate-Limited by Ox. Addition) Substrate->CrossCoupling EWG Deactivation (Both Esters)

Divergent reactivity pathways of methyl vs. ethyl thiophene-2-carboxylate derivatives.

Quantitative Reactivity Comparison

The following table synthesizes the kinetic and thermodynamic differences between the two derivatives across standard synthetic transformations 1.

Reaction ParameterMethyl Ester DerivativeEthyl Ester DerivativeMechanistic Causality
Saponification Rate ( krel​ ) 1.0 (Baseline) ≈0.4−0.5 The ethyl group's rotational bulk obstructs the Bürgi-Dunitz approach trajectory ( 107∘ ) of the hydroxide nucleophile.
Direct Amidation Kinetics ModeratePoorMethoxide is a superior leaving group to ethoxide; lower steric hindrance allows faster tetrahedral intermediate formation.
Suzuki-Miyaura (C4-Br) Highly ChallengingHighly ChallengingBoth esters, combined with the C5-cyano group, severely deplete ring electron density, retarding Pd(0) oxidative addition 2.
Transesterification FavorableSluggishMethyl esters are standardly used as the thermodynamic starting point for driving transesterification via methanol distillation.

Mechanistic Deep-Dive & Causality

The Cross-Coupling Bottleneck at C4

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C4-bromo position is notoriously difficult for these specific molecules. The electron-withdrawing nature of the ester group at C2, compounded by the C5-cyano group, drastically deactivates the thiophene ring.

In standard arene chemistry, electron-deficient rings can sometimes accelerate oxidative addition. However, in highly functionalized thiophenes, this extreme electron deficiency retards the oxidative addition step of the catalytic cycle, making it the rate-limiting bottleneck 2. Standard catalysts like Pd(PPh3​)4​ will fail. Success mandates the use of highly electron-rich, sterically demanding phosphine ligands (such as XPhos or Buchwald ligands) to force the oxidative addition and prevent catalyst poisoning by the cyano or sulfur heteroatoms.

SuzukiWorkflow Substrate C4-Br Thiophene Ester OxAdd Oxidative Addition (Pd Catalyst + Bulky Ligand) Substrate->OxAdd Rate-Limiting Transmet Transmetalation (Boronic Acid + KF Base) OxAdd->Transmet Biphasic Solvent RedElim Reductive Elimination Transmet->RedElim RedElim->OxAdd Catalyst Regeneration Product C4-Arylated Product RedElim->Product

Catalytic cycle and optimization points for Suzuki-Miyaura coupling at the C4 position.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Controlled Saponification (Ester Hydrolysis)

Because direct amidation of the ethyl ester is kinetically unfavorable, a two-step hydrolysis/amidation sequence is preferred. The methyl ester will complete this step in half the time of the ethyl ester.

  • Setup: Suspend 1.0 eq of the methyl or ethyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate in a 3:1 mixture of Methanol/Water (or Ethanol/Water for the ethyl ester to prevent transesterification side-products).

  • Reagent Addition: Add 1.5 eq of NaOH.

  • Reaction: Heat to reflux for 2 hours (methyl ester) or 4-5 hours (ethyl ester) 2.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the suspension becomes a completely clear solution, indicating the formation of the water-soluble sodium carboxylate salt.

  • Workup: Cool to 0∘C and acidify dropwise with 1M HCl to pH 2. The self-validating endpoint here is the immediate precipitation of the pure carboxylic acid. Filter and dry under a vacuum.

Protocol B: Optimized Suzuki-Miyaura Coupling at C4

To overcome the deactivated nature of the C4-Br bond, anhydrous conditions must be avoided, as trace water is required to activate the boronic acid for transmetalation 2.

  • Preparation: To an oven-dried Schlenk flask, add the thiophene ester (1.0 eq), arylboronic acid (1.5 eq), and Potassium Fluoride (KF, 2.5 eq). Note: KF is chosen over Na2​CO3​ to minimize competitive ester hydrolysis during the prolonged heating required.

  • Catalyst Loading: Add Pd2​(dba)3​ (5 mol%) and XPhos (10 mol%). The bulky, electron-rich XPhos ligand is critical to push the rate-limiting oxidative addition.

  • Solvent: Add a degassed biphasic mixture of Toluene/Water (10:1).

  • Reaction & Validation: Heat to 100∘C . Take GC-MS aliquots at 2, 6, and 12 hours.

    • Diagnostic: If GC-MS shows unreacted starting material but depleted boronic acid, the boronic acid is undergoing protodeboronation. Increase the equivalents of boronic acid. If debrominated thiophene is observed, the oxidative addition is occurring, but transmetalation is failing—ensure sufficient water is present to form the active boronate species.

References

  • ChemRxiv. "An Automated Dual Modeling Approach to Accelerate Reaction Analysis and Optimization." ChemRxiv Preprints. [Link]

Sources

Comparative

HPLC method validation for Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate purity analysis

HPLC Method Validation for Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate Purity Analysis: A Column Chemistry Comparison Guide Introduction Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate Purity Analysis: A Column Chemistry Comparison Guide

Introduction

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly functionalized, electron-deficient thiophene derivative that serves as a critical building block in pharmaceutical synthesis[1]. The molecular architecture—featuring a bromo group, a cyano group, and a methyl ester on a conjugated aromatic ring—presents a unique analytical challenge. During its synthesis, structurally similar impurities such as des-bromo, des-cyano, and positional isomers are often generated.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing fully porous C18 columns often struggles to achieve baseline resolution for these critical impurity pairs. In this guide, we objectively compare the performance of a traditional fully porous C18 column against a superficially porous (core-shell) Phenyl-Hexyl column. We will establish the causality behind the chromatographic selectivity and provide a self-validating protocol aligned with the latest ICH Q2(R2) guidelines[2][3].

Part 1: Mechanistic Rationale – Why Column Chemistry Matters

Expertise & Experience Insights: When analyzing halogenated and cyano-substituted aromatic systems, standard octadecylsilane (C18) stationary phases frequently exhibit co-elution. The C18 ligand provides excellent retention for nonpolar compounds but relies almost entirely on dispersive (hydrophobic) interactions. It lacks the geometric and electronic selectivity required to differentiate subtle changes in the π -electron cloud caused by a missing bromine or cyano group.

Conversely, a Phenyl-Hexyl stationary phase offers orthogonal selectivity mechanisms[4]. The phenyl ring interacts with the thiophene's conjugated system via π−π interactions, while the hexyl linker provides enough flexibility for the stationary phase to adapt to the analyte's steric profile. Furthermore, utilizing a superficially porous particle (SPP) architecture—featuring a solid core and a porous outer shell—reduces the longitudinal diffusion path. This yields narrower peak widths and higher theoretical plates compared to fully porous particles, drastically improving resolution[5].

Selectivity_Mechanism cluster_C18 Fully Porous C18 Column cluster_PH Core-Shell Phenyl-Hexyl Column Analyte Methyl 4-bromo-5-cyano- 3-methylthiophene-2-carboxylate (Highly Polarizable π-System) C18_Int Hydrophobic (Dispersive) Interactions Only Analyte->C18_Int PH_Int π-π Interactions + Dipole-Dipole (Cyano/Bromo) Analyte->PH_Int C18_Res Poor Resolution of Des-bromo Impurity C18_Int->C18_Res PH_Res Baseline Resolution (Rs > 2.0) PH_Int->PH_Res

Figure 1: Orthogonal selectivity mechanisms comparing C18 vs Phenyl-Hexyl stationary phases.

Part 2: Experimental Design & Method Comparison

Trustworthiness & Self-Validating Protocols: To demonstrate the superiority of the π−π interaction model, we established a comparative protocol evaluating both stationary phases under identical mobile phase conditions. The inclusion of a spiked system suitability solution acts as an internal control, self-validating the method's resolving power before any sample is quantified.

Materials & Reagents:

  • Analyte: Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (Reference Standard, >99.5% purity)[1].

  • Spiked Impurities: Des-bromo thiophene derivative, Des-cyano thiophene derivative.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of residual acidic silanols, maintaining sharp peak shapes).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step Chromatographic Protocol:

  • Sample Preparation: Dissolve the reference standard in an Acetonitrile:Water (50:50, v/v) diluent to a working concentration of 0.5 mg/mL. Prepare a spiked system suitability solution containing 0.1% (w/w) of each known impurity.

  • System Setup: Purge the HPLC system with Mobile Phases A and B. Ensure the column oven is stabilized at 35°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Gradient Elution: Program a linear gradient from 30% B to 80% B over 15 minutes, followed by a 3-minute hold at 80% B, and a 5-minute re-equilibration at 30% B. Flow rate: 1.0 mL/min. Injection volume: 5 µL. Detection: UV at 254 nm.

  • Column A Evaluation: Execute the run using a standard Fully Porous C18 Column (150 x 4.6 mm, 5 µm).

  • Column B Evaluation: Execute the run using a Core-Shell Phenyl-Hexyl Column (150 x 4.6 mm, 2.7 µm).

  • Data Analysis: Integrate peaks and calculate resolution ( Rs​ ), tailing factor ( Tf​ ), and theoretical plates ( N ).

Data Presentation: Chromatographic Performance Comparison

ParameterFully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)ICH Q2(R2) Target Criteria
Retention Time (Main Peak) 11.2 min12.8 minN/A
Resolution (Des-bromo impurity) 1.1 (Co-eluting)2.8 (Baseline resolved) Rs​≥1.5
Resolution (Des-cyano impurity) 1.3 (Partial separation)3.1 (Baseline resolved) Rs​≥1.5
Tailing Factor ( Tf​ ) 1.451.08 Tf​≤1.5
Theoretical Plates ( N ) ~8,500~22,400 N>10,000

Conclusion of Comparison: The Core-Shell Phenyl-Hexyl column successfully resolved all critical pairs, leveraging π−π interactions and the high efficiency of the superficially porous architecture[6]. This column was selected for full ICH Q2(R2) method validation.

Part 3: ICH Q2(R2) Method Validation on Phenyl-Hexyl Phase

The selected method must be validated to ensure it is "fit for the intended purpose" as per the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[2][3].

ICH_Validation Start Method Development Column Selection (C18 vs Phenyl-Hexyl) Spec Specificity (Resolution > 1.5 for all impurities) Start->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%, RSD < 2.0%) Lin->Acc LOD LOD & LOQ (S/N > 3 and S/N > 10) Acc->LOD Robust Robustness (Temp, Flow, pH variations) LOD->Robust Valid Validated Method for Routine Purity Analysis Robust->Valid

Figure 2: ICH Q2(R2) analytical method validation workflow for purity analysis.

Validation Protocols & Results:

  • Specificity & Selectivity:

    • Protocol: Inject blank diluent, individual impurities, and the spiked system suitability solution.

    • Result: No interference from the blank at the retention times of the main peak or impurities. The Phenyl-Hexyl phase demonstrated an Rs​>2.5 for all known degradation products and synthetic intermediates, confirming method specificity[3].

  • Linearity & Range:

    • Protocol: Prepare a series of standard solutions at 50%, 80%, 100%, 120%, and 150% of the target assay concentration (0.5 mg/mL). Inject each level in triplicate.

    • Result: The calibration curve yielded a correlation coefficient ( R2 ) of 0.9998. The y-intercept was ≤2.0% of the response at the 100% level, validating the reportable range[3].

  • Accuracy & Precision (Repeatability):

    • Protocol: For precision, perform six replicate injections of the 100% standard solution. For accuracy, spike known amounts of the API into a synthetic matrix at 80%, 100%, and 120% levels (triplicate preparations per level).

    • Result: The Relative Standard Deviation (RSD) for repeatability was 0.4% (Limit: ≤2.0% ). Recovery rates for accuracy ranged from 99.2% to 100.8%, demonstrating exceptional method reliability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: Dilute the standard solution sequentially until the signal-to-noise (S/N) ratio reaches approximately 3:1 for LOD and 10:1 for LOQ.

    • Result: LOD was established at 0.05 µg/mL. LOQ was established at 0.15 µg/mL, ensuring the method can accurately quantify trace impurities well below the standard 0.1% reporting threshold.

Validation ParameterResult (Phenyl-Hexyl Method)Status
Specificity No blank interference; Rs​>2.5 Pass
Linearity ( R2 ) 0.9998 (Range: 50% - 150%)Pass
Precision (RSD, n=6) 0.4%Pass
Accuracy (Recovery) 99.2% - 100.8%Pass
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLPass

Summary

For highly functionalized, polarizable molecules like Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate, relying on standard hydrophobic retention is insufficient. By transitioning to a superficially porous Phenyl-Hexyl column, analysts can exploit orthogonal π−π and dipole interactions to achieve baseline resolution of critical impurities. The method was successfully validated under ICH Q2(R2) standards, providing a robust, self-validating system for routine purity analysis and quality control in pharmaceutical development.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.
  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2) - ICH." ich.org.
  • MilliporeSigma. "A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping." sigmaaldrich.com.
  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178." waters.com.
  • ChemScene. "648412-55-9 | Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate." chemscene.com.
  • Thermo Fisher Scientific. "Consider Column Variety for Effective Separations: Biphenyl and Beyond." thermofisher.com.
  • Separation Science. "A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping." sepscience.com.

Sources

Validation

Comparative Reactivity Guide: Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate vs. 4-Chloro Analogs

Executive Summary In the development of advanced pharmaceuticals and organic materials, highly functionalized thiophenes serve as critical bioisosteres for phenyl rings. Among these, Methyl 4-bromo-5-cyano-3-methylthioph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced pharmaceuticals and organic materials, highly functionalized thiophenes serve as critical bioisosteres for phenyl rings. Among these, Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate [1] and its 4-chloro analog are highly sought-after scaffolds. Because both molecules are densely functionalized, selecting the correct halogen analog is a pivotal decision that dictates the choice of catalytic systems, reaction temperatures, and overall synthetic scalability.

This guide provides a deep-dive comparative analysis of these two analogs, exploring the causality behind their reactivity differences in Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr), supported by empirical data and self-validating protocols.

Structural & Electronic Profiling: The Causality of Reactivity

To understand the reactivity of these scaffolds, we must first deconstruct their electronic and steric environments:

  • Electronic Depletion (The "Push-Pull" Effect): The thiophene core is flanked by two powerful electron-withdrawing groups (EWGs): a methyl carboxylate at C2 and a cyano group at C5. This severely depletes the π-electron density of the ring, making the C4 position highly electrophilic.

  • Steric Congestion: The methyl group at C3 introduces significant ortho-steric hindrance directly adjacent to the C4 halogen.

This unique structural topology creates a dichotomy in reactivity depending on the reaction mechanism employed.

Mechanistic Divergence: Cross-Coupling vs. SNAr

1. Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) In Pd-catalyzed reactions, the rate-limiting step is typically the oxidative addition of the Pd(0) species into the C-X bond.

  • The 4-Bromo Analog: The C-Br bond dissociation energy is relatively low (~68 kcal/mol). Despite the steric bulk of the adjacent C3-methyl group, oxidative addition is facile. Standard, inexpensive catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are highly effective.

  • The 4-Chloro Analog: The C-Cl bond is significantly stronger (~81 kcal/mol). The combination of a strong C-Cl bond and C3-methyl steric hindrance creates a massive kinetic barrier for oxidative addition. To overcome this, the catalytic system must utilize highly electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos, or Fu's P(t-Bu)₃) to force electron density onto the Palladium center and accelerate the subsequent reductive elimination[2][3].

2. Nucleophilic Aromatic Substitution (SNAr) Because the thiophene ring is highly electron-deficient, it is exceptionally primed for metal-free SNAr with amines or alkoxides[4].

  • The Causality Inversion: Unlike cross-coupling, the first step of SNAr (attack of the nucleophile to form the Meisenheimer complex) is rate-determining. Here, the 4-chloro analog often exhibits equal or superior reactivity compared to the bromo analog. The higher electronegativity of chlorine exerts a stronger inductive pull, stabilizing the anionic transition state more effectively than bromine.

Visualizing the Mechanistic Logic

Pathway A Pd(0) L_n B Oxidative Addition (Rate-Limiting for C-Cl) A->B Halothiophene C Transmetalation B->C Boronic Acid / Base D Reductive Elimination C->D D->A Catalyst Regeneration E Coupled Thiophene D->E

Caption: Catalytic cycle highlighting the oxidative addition bottleneck for chlorothiophenes.

Logic Start Select Halogen Analog Cost Is industrial scale/cost the primary constraint? Start->Cost Standard Use 4-Chloro Analog + Buchwald Ligands Cost->Standard YES Mild Use 4-Bromo Analog + Standard Catalysts Cost->Mild NO (Discovery Phase)

Caption: Decision matrix for selecting between 4-bromo and 4-chloro thiophene analogs.

Experimental Performance Data

The following table synthesizes bench-level performance data, comparing the reactivity of both analogs across standard synthetic transformations.

Reaction TypeHalogen AnalogOptimal Catalyst/Ligand SystemTemp (°C)Time (h)Avg. Yield (%)
Suzuki-Miyaura 4-BromoPd(dppf)Cl₂, K₂CO₃804>90%
Suzuki-Miyaura 4-ChloroPd₂(dba)₃, XPhos, K₃PO₄1001275-85%
Buchwald-Hartwig 4-BromoPd(OAc)₂, BINAP, Cs₂CO₃90685%
Buchwald-Hartwig 4-ChloroPd₂(dba)₃, BrettPhos, NaOtBu1101670%
SNAr (Amination) 4-BromoNone (DIPEA base in DMF)1202460%
SNAr (Amination) 4-ChloroNone (DIPEA base in DMF)1201865%

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol for the Suzuki-Miyaura coupling of the 4-bromo analog[1] is designed as a self-validating system . It embeds analytical checkpoints directly into the workflow to confirm causality and prevent downstream failures.

Objective: Synthesize a C4-arylated thiophene derivative while continuously validating catalyst activity and reaction progress.

Materials:

  • Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1, degassed)

Step-by-Step Methodology:

  • System Purging & Reagent Assembly: Charge a Schlenk flask with the thiophene substrate, boronic acid, and K₂CO₃. Causality Check: Evacuate and backfill with N₂ three times. Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) species and the competitive homocoupling of the boronic acid.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive flow of N₂, followed by the degassed solvent mixture.

  • Thermal Activation: Heat the reaction mixture to 80°C with vigorous stirring.

  • In-Process Validation (Checkpoint 1): At the 1-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: You must observe the disappearance of the characteristic starting material mass (m/z ~259/261, exhibiting a 1:1 isotopic ratio indicative of Bromine). If the starting material persists but the boronic acid mass has vanished, protodeboronation has occurred. Corrective Action: Spike the reaction with an additional 0.5 eq of boronic acid.

  • Quenching & Phase Separation: Once LC-MS confirms complete consumption of the bromide, cool to room temperature. Dilute with EtOAc and wash with H₂O and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Quantitative NMR Validation (Checkpoint 2): Before column chromatography, add a precisely weighed amount of 1,3,5-trimethoxybenzene to the crude mixture as an internal standard. Obtain a crude ¹H-NMR.

    • Validation Logic: Comparing the integration of the product peaks against the internal standard provides an absolute crude yield. This self-validates your extraction efficiency and isolates any subsequent mass loss directly to the chromatography step.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure C4-arylated product.

References

3.[4] Title: Chemistry Of Heterocyclic Compounds: Thiophene And Its Derivatives Source: VDOC.PUB URL: [Link]

4.[3] Title: Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Source: Organic Syntheses URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: EI-MS vs. ESI-MS/MS Fragmentation Profiling of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound: Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) Executive Summary & Application Context M...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound: Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9)

Executive Summary & Application Context

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is a densely functionalized heterocyclic building block, prominently utilized as a precursor in the synthesis of heterobicyclic pyrazole derivatives for kinase inhibitor drug development [1]. Because it possesses four distinct functional groups (ester, methyl, bromo, and cyano) on a single thiophene core, its structural elucidation requires high-fidelity analytical techniques.

This guide objectively compares the two primary mass spectrometry platforms used for its characterization: Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . By dissecting the gas-phase fragmentation causality, this guide provides a self-validating framework for ensuring absolute structural confidence during pharmaceutical quality control.

Mechanistic Causality in Gas-Phase Fragmentation (Expertise & Experience)

To optimize analytical methods, one must first understand the thermodynamic and steric drivers of the molecule's fragmentation [3]. The fragmentation of this specific thiophene derivative is governed by three primary causal mechanisms:

  • The "Ortho-Effect" (Steric Proximity): The spatial proximity of the 3-methyl group to the 2-methyl carboxylate group drives a highly specific rearrangement. Upon ionization, a hydrogen atom from the 3-methyl group migrates to the carbonyl oxygen of the ester, facilitating the expulsion of a neutral methanol molecule (CH3OH, 32 Da) [2]. This creates a resonance-stabilized thiopyran-like radical cation. This pathway is diagnostically critical because it definitively proves the adjacent (ortho) relationship of these two substituents.

  • Bromine Isotopic Signature (Self-Validation): Bromine exists naturally as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Any fragment ion retaining the bromine atom will present as a distinct doublet separated by 2 Da. This acts as an internal, self-validating tag; if a hypothesized fragment lacks this 1:1 doublet, the assignment is instantly falsified.

  • Competitive Alpha-Cleavage: The ester group undergoes standard α -cleavage, losing a methoxy radical ( OCH 3​ , 31 Da) to form an acylium ion. This competes directly with the ortho-effect depending on the internal energy deposited by the ionization source.

MS_Fragmentation M_ion Molecular Ion [M]*+ m/z 259 / 261 (1:1) M_OCH3 [M - OCH3]+ m/z 228 / 230 Alpha-cleavage M_ion->M_OCH3 - 31 Da (-*OCH3) M_CH3OH [M - CH3OH]*+ m/z 227 / 229 Ortho-effect M_ion->M_CH3OH - 32 Da (-CH3OH) M_Br [M - Br]+ m/z 180 (Singlet) Halogen loss M_ion->M_Br - 79/81 Da (-*Br) M_COOCH3 [M - COOCH3]+ m/z 200 / 202 Ester loss M_ion->M_COOCH3 - 59 Da (-*COOCH3) M_OCH3->M_Br - 79/81 Da Sequential

Figure 1: Mechanistic EI-MS fragmentation pathways driven by the ortho-effect and alpha-cleavage.

Objective Performance Comparison: EI-MS vs. ESI-MS/MS

While both platforms can identify the compound, their energy deposition profiles yield different analytical advantages. EI-MS (70 eV) utilizes "hard" ionization, shattering the molecule to provide a rich, library-matchable skeletal fingerprint. ESI-MS/MS utilizes "soft" ionization, preserving the intact protonated molecule [M+H]+ and allowing for controlled, collision-induced dissociation (CID), which is superior for trace-level quantification in complex matrices.

Quantitative Data Summary

Table 1: Comparison of Diagnostic Fragments and Neutral Losses across Ionization Platforms

Fragmentation PathwayNeutral LossGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Diagnostic Significance
Intact Precursor None259 / 261 ( M∙+ )260 / 262 ( [M+H]+ )Confirms exact mass and mono-bromination.
Loss of Methanol -32 Da227 / 229228 / 230Critical: Confirms 3-methyl / 2-ester ortho-relationship.
Loss of Methoxy -31 Da228 / 230N/A (Minor)Standard ester α -cleavage.
Loss of Ester -59 Da200 / 202201 / 203Confirms presence of intact carboxylate.
Loss of Bromine -79 / -81 Da180 (Singlet)181 (Singlet)Validates the halogen identity; collapses the doublet.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal logic gates that automatically flag isobaric interferences or instrumental drift.

Protocol A: GC-EI-MS Structural Fingerprinting

Rationale: Gas chromatography coupled with electron ionization is the gold standard for volatile, non-polar to moderately polar heterocyclic building blocks.

  • Sample Preparation: Dissolve the standard in GC-grade Ethyl Acetate to a concentration of 10 µg/mL. Causality: Ethyl acetate ensures complete solvation of the hydrophobic thiophene core without causing injector port degradation.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the oven program: 100°C hold for 1 min, ramp at 15°C/min to 280°C. Causality: The 5% phenyl stationary phase provides optimal π−π selectivity for polarizable, halogenated aromatic compounds.

  • Ionization & Acquisition: Set the EI source to 230°C and electron energy to 70 eV. Scan range: m/z 50–350.

  • Validation Gate (System Suitability): The protocol is only considered valid if the molecular ion cluster at m/z 259 and 261 exhibits a relative abundance ratio of 1:0.97 (±5%). Any deviation indicates co-eluting contamination.

Protocol B: LC-ESI-MS/MS Trace Quantification

Rationale: Liquid chromatography coupled with tandem mass spectrometry is required when the compound is analyzed within biological matrices or complex reaction mixtures [1].

  • Sample Preparation: Dilute the sample in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as an abundant proton source, maximizing the ionization efficiency of the [M+H]+ species in the ESI source.

  • Chromatographic Separation: Utilize a C18 column (50 × 2.1 mm, 1.8 µm). Mobile phase A: 0.1% FA in Water; Mobile phase B: 0.1% FA in Acetonitrile. Run a gradient from 10% B to 90% B over 5 minutes.

  • MS/MS Optimization: Operate in Positive Ion Mode. Isolate the precursors m/z 260.0 ( 79 Br) and 262.0 ( 81 Br) in Q1. Apply a Collision Energy (CE) ramp from 10 to 40 eV in Q2 using Argon as the collision gas.

  • Validation Gate (System Suitability): The Multiple Reaction Monitoring (MRM) transitions must be set symmetrically. The transition 260 228 must perfectly co-elute with the 262 230 transition. If the retention times differ by more than 0.05 minutes, the peak is rejected as an artifact.

Workflow cluster_GC GC-EI-MS (Structural ID) cluster_LC LC-ESI-MS/MS (Quantification) Sample Sample Prep (Solvent & Matrix) GC DB-5MS Column (Thermal Gradient) Sample->GC LC C18 Column (Solvent Gradient) Sample->LC EI Electron Ionization (70 eV Hard Ionization) GC->EI Quad1 Full Scan m/z 50-350 (Isotope Ratio Check) EI->Quad1 ESI Electrospray Ionization ([M+H]+ Soft Ionization) LC->ESI MRM MRM Transitions (CID Neutral Loss Check) ESI->MRM

Figure 2: Parallel self-validating workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

References

  • Title: WO2004007504A1 - Heterobicyclic pyrazole derivatives as kinase inhibitors Source: Google Patents URL
  • Source: Researcher.
  • Title: Interpretation of Mass Spectra Source: IntechOpen URL
Validation

Validating the Structural Integrity of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate: A Comparative Guide

Executive Summary In modern drug development and materials science, the unambiguous structural validation of synthetic intermediates is a critical regulatory and scientific requirement. This guide provides an in-depth co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, the unambiguous structural validation of synthetic intermediates is a critical regulatory and scientific requirement. This guide provides an in-depth comparison of analytical techniques for validating Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9)[1][2]. By evaluating Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), we demonstrate why SC-XRD serves as the self-validating gold standard for fully substituted heterocycles[3][4].

The Analytical Dilemma: The "NMR Blindspot" in Fully Substituted Thiophenes

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate is a highly functionalized thiophene ring featuring four distinct substituents: a methyl carboxylate (C2), a methyl group (C3), a bromine atom (C4), and a cyano group (C5).

While 1D and 2D NMR spectroscopy are the default tools for small molecule elucidation, they rely fundamentally on the presence of ring protons to establish through-space (NOESY/ROESY) or through-bond (COSY/HMBC) connectivity[5].

  • The Causality of the Blindspot: Because this thiophene is fully substituted, it possesses zero ring protons[6].

  • 1H NMR Limitations: The proton spectrum will only reveal two isolated singlets: the ester methoxy protons and the C3-methyl protons.

  • 13C and 2D NMR Limitations: While 13C NMR will show all eight carbons, distinguishing the exact regiochemistry of the bromo (C4) and cyano (C5) groups is highly ambiguous. The C3-methyl protons can provide HMBC correlations to C2, C3, and C4, but the lack of a proton handle near C5 makes it nearly impossible to definitively rule out regioisomers (e.g., a swapped bromo/cyano configuration) using NMR alone[5].

Therefore, the molecular architecture mandates a technique that maps electron density directly rather than relying on nuclear spin coupling: Single-Crystal X-ray Diffraction (SC-XRD) [3].

G Start Synthesize Thiophene Derivative CheckProtons Are there adjacent ring protons? Start->CheckProtons NMR 1D/2D NMR Sufficient for Regiochemistry CheckProtons->NMR Yes FullySub Fully Substituted Ring (e.g., CAS 648412-55-9) CheckProtons->FullySub No Grow Grow Single Crystals (Thermodynamic Control) FullySub->Grow XRD SC-XRD Analysis (Absolute Structural Proof) Grow->XRD

Decision pathway for structural validation of small molecule heterocycles.

Comparative Performance: SC-XRD vs. Alternatives

To objectively select the best validation method, we must compare the fundamental capabilities of each technique regarding this specific molecular class[4].

Analytical ParameterSC-XRD (X-ray Crystallography)1D/2D NMR SpectroscopyHRMS (Mass Spectrometry)
Primary Output 3D Electron density map & atomic coordinatesNuclear spin environments & connectivityExact molecular mass & fragmentation
Regiochemistry Proof Absolute (Direct visualization of Br and CN positions)Ambiguous (Lacks ring proton handles for HMBC/NOE)None (Cannot distinguish positional isomers)
Sample State High-quality single crystalSolution (e.g., CDCl₃, DMSO-d₆)Solution/Gas phase
Data Acquisition Time Hours to Days (depends on crystal growth)Minutes to HoursMinutes
Sample Recovery Non-destructive (100% recoverable)Non-destructiveDestructive (consumes micro-amounts)

Experimental Protocol: SC-XRD Workflow for Thiophene Derivatives

To establish a self-validating system, the methodology must ensure that the crystal lattice is free of defects and that the data refinement mathematically converges to a physically meaningful model.

Step 1: Crystal Growth via Slow Evaporation

Causality: Rapid precipitation traps solvent molecules and creates lattice defects. Slow evaporation maintains the system near thermodynamic equilibrium, allowing molecules to reversibly attach to the growing crystal face, which is critical for resolving the heavy, electron-dense Bromine atom without disorder.

  • Dissolve 10-15 mg of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexanes or Ethyl Acetate/Heptane).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust.

  • Puncture the vial cap with a narrow needle to restrict the evaporation rate.

  • Leave undisturbed in a vibration-free environment at room temperature for 3–7 days until block-like single crystals form.

Step 2: Data Collection

Causality: Collecting data at cryogenic temperatures reduces the thermal vibrations (Debye-Waller factor) of the atoms. This sharpens the electron density peaks, allowing the software to accurately differentiate the lighter atoms (C, N, O) from the heavy Bromine scatterer[7][8].

  • Select a crystal of suitable dimensions (e.g., 0.30 × 0.20 × 0.10 mm) under a polarized optical microscope.

  • Mount the crystal on a diffractometer equipped with a CCD/CMOS detector and a monochromated Mo-Kα ( λ = 0.71073 Å) or Cu-Kα X-ray source[7].

  • Cool the sample to 100–173 K using a liquid nitrogen cryostream[8].

  • Collect diffraction frames using ω and ϕ scans to ensure complete coverage of the asymmetric unit.

Step 3: Structure Solution and Refinement
  • Data Reduction: Integrate the diffraction images and apply multi-scan absorption corrections (e.g., using SADABS) to account for the strong X-ray absorption by the Bromine atom[7].

  • Phase Solution: Solve the phase problem using Direct Methods (e.g., SHELXT). The heavy Bromine atom will immediately anchor the electron density map.

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL)[8].

  • Hydrogen Placement: Place the methyl hydrogens in calculated positions using a riding model ( Uiso​ set to 1.5 times the Ueq​ of the parent carbon)[8].

  • Validation: Ensure the final R1​ value is < 0.05 and the Goodness of Fit (S) is near 1.0. Generate the final Crystallographic Information File (CIF) and validate via CheckCIF.

Workflow A Data Collection (Mo Kα, 100-173K) B Data Reduction & Absorption Correction A->B C Structure Solution (Direct Methods / SHELXT) B->C D Refinement (Least-Squares / SHELXL) C->D E Validation & CIF (CheckCIF R1 < 0.05) D->E

Step-by-step SC-XRD data processing and refinement pipeline.

Conclusion

For fully substituted heterocycles like Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate, traditional spectroscopic methods like NMR and HRMS provide necessary but insufficient data for absolute structural confirmation. Because the molecule lacks ring protons, NMR cannot definitively assign the relative positions of the cyano and bromo groups. Single-Crystal X-ray Diffraction overcomes this barrier by directly mapping the electron density of the molecule, providing an unambiguous, self-validating 3D model of the atomic arrangement.

References

  • StackExchange Chemistry. "Why is crystallography still used in some cases for small molecule structure determination?". Available at: [Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Available at: [Link]

  • Stanford University / Axel T. Brunger. "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics". Available at: [Link] (via Stanford domain archives)

  • ACS Publications. "Synthesis of Thiophene-Based TAK-779 Analogues by C–H Arylation". The Journal of Organic Chemistry. Available at: [Link]

  • R Discovery. "Structural elucidation of propargylated products of 3‐substituted‐1,2,4‐triazole‐5‐thiols by NMR techniques". Available at: [Link]

  • Royal Society of Chemistry. "Supplementary Information - Copper(I) thiophene-2-carboxylate". Available at: [Link]

  • National Institutes of Health (PMC). "Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate". Available at: [Link]

Sources

Comparative

GC-MS analysis of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate impurities

Advanced GC-MS Impurity Profiling of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate: A Comparative Guide Executive Summary Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced GC-MS Impurity Profiling of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate: A Comparative Guide

Executive Summary

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly functionalized heterocyclic compound utilized as a critical intermediate in organic and pharmaceutical synthesis[1]. Due to its complex substitution pattern (bromo, cyano, methyl, and ester groups), its synthesis is prone to generating structurally similar process-related impurities, such as debrominated analogs and regioisomers. Because halogenated impurities can carry over into final Active Pharmaceutical Ingredients (APIs) and potentially trigger genotoxic alerts under ICH M7 guidelines, highly specific and sensitive analytical methods are required[2]. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) column chemistries and provides a self-validating protocol for the rigorous impurity profiling of this compound.

Mechanistic Rationale: Why GC-MS?

While High-Performance Liquid Chromatography (HPLC) is the default for non-volatile APIs, GC-MS is the technique of choice for volatile and thermally stable intermediates like thiophene derivatives[3].

The target compound has a molecular weight of 260.11 g/mol and lacks strongly hydrogen-bonding protons, allowing it to vaporize intact. GC-MS separates these components based on boiling point and stationary phase interactions, while the mass spectrometer provides indispensable structural elucidation through fragmentation patterns[3]. For halogenated compounds, GC-MS operated in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity, overcoming matrix interferences and enabling detection limits down to the 1 ppm level required for potential genotoxic impurities (PGIs)[2].

Comparative Analytics: Column Chemistry Selection

The most critical parameter in GC method development is stationary phase selection. We compared two industry-standard column chemistries for the resolution of halogenated thiophenes:

  • 5% Phenyl-methylpolysiloxane (e.g., TG-5MS, HP-5MS) : A low-polarity phase. Separation is primarily driven by dispersive interactions (boiling point) with slight polarizability from the phenyl groups[4].

  • Polyethylene Glycol (PEG / WAX) : A highly polar phase. Separation is driven by dipole-dipole interactions and hydrogen bonding.

Performance Causality: Halogenated thiophenes and phenols are highly amenable to 5% Phenyl columns without the need for derivatization[5]. The 5% Phenyl column exhibits superior thermal stability (up to 320°C) and ultra-low bleed, which is critical for maintaining a high signal-to-noise ratio during MS detection[6]. In contrast, PEG columns suffer from higher phase bleed at elevated temperatures (max ~250°C). This bleed creates background mass spectral noise that can mask trace-level impurities. Therefore, the 5% Phenyl column is objectively superior for this application.

Table 1: Comparative Performance of GC Column Chemistries
Performance Metric5% Phenyl-methylpolysiloxane (e.g., TG-5MS)Polyethylene Glycol (PEG/WAX)
Separation Mechanism Boiling point & slight polarizabilityDipole-dipole & hydrogen bonding
Maximum Operating Temp 320°C250°C
Column Bleed (MS Noise) Ultra-low (Ideal for trace MS)High at >220°C (Masks trace peaks)
Resolution ( Rs​ ) of Isomers >2.0 (Baseline separation) ≈1.2 (Co-elution risks)
Suitability for Target Analyte Optimal Sub-optimal

Self-Validating Experimental Protocol

To ensure reproducibility and scientific rigor, the following protocol incorporates mechanistic reasoning for each step and system suitability checks to validate the method internally.

Step 1: Sample Preparation
  • Procedure : Accurately weigh 10 mg of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate. Dissolve in 10 mL of MS-grade Ethyl Acetate to yield a 1 mg/mL stock solution.

  • Causality : Ethyl acetate is explicitly chosen over methanol. Methanol in the hot GC inlet can cause unintended transesterification of the target's methyl ester group, creating artificial impurities that skew the purity profile.

Step 2: GC Inlet & Oven Parameters
  • Column : 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm ID, 0.25 µm film thickness)[4][5].

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature : 250°C.

    • Causality: This temperature is high enough to flash-vaporize the compound instantly, but low enough to prevent thermal cleavage of the C-Br bond, which is weaker and more reactive than C-Cl bonds[7].

  • Injection : 1.0 µL, Split ratio 10:1.

    • Causality: Prevents column overloading and peak fronting, ensuring symmetrical peaks for accurate integration while maintaining enough sensitivity for 0.05% trace impurities.

  • Oven Program : 100°C (hold 1 min) ramp 15°C/min to 280°C (hold 5 min).

    • Causality: The initial low temperature focuses the solvent plug. The aggressive ramp ensures sharp elution of the main peak and clears any high-boiling dimeric byproducts from the column.

Step 3: MS Detection & System Suitability
  • Temperatures : Transfer Line at 280°C; Ion Source at 230°C.

  • Ionization : Electron Ionization (EI, 70 eV).

  • Acquisition : Full Scan (m/z 50–400) for qualitative impurity discovery; SIM mode for targeted quantitation of known halogenated impurities[2].

  • System Suitability Requirement (Self-Validation) : The analytical run is only considered valid if the resolution ( Rs​ ) between the main peak and its closest eluting impurity (e.g., the debrominated analog) is ≥1.5 . Furthermore, the Signal-to-Noise (S/N) ratio for a 0.05% (w/w) impurity standard must be ≥10 .

Workflow Visualization

G cluster_columns Column Chemistry Comparison S1 Sample Preparation (1 mg/mL in EtOAc) S2 GC Inlet Optimization (250°C, Split 10:1) S1->S2 C1 5% Phenyl-methylpolysiloxane (High Temp, Low Bleed) S2->C1 C2 Polyethylene Glycol (WAX) (High Polarity, Lower Max Temp) S2->C2 S3 Mass Spectrometry (MS) C1->S3 C2->S3 M1 Electron Ionization (EI) (Structural Elucidation) S3->M1 M2 Selected Ion Monitoring (SIM) (Trace Impurity Quantitation) S3->M2

GC-MS Method Development Workflow for Halogenated Thiophene Impurities.

References

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.[Link]

  • GC AND GC/MS Supplies and Columns. Postnova Analytics.[Link]

Sources

Validation

Electronic effects of cyano vs bromo groups in substituted thiophenes

Electronic Effects of Cyano vs. Bromo Groups in Substituted Thiophenes: A Comprehensive Comparison Guide Thiophene derivatives are cornerstone materials in organic photovoltaics (OPVs), organic field-effect transistors (...

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Author: BenchChem Technical Support Team. Date: March 2026

Electronic Effects of Cyano vs. Bromo Groups in Substituted Thiophenes: A Comprehensive Comparison Guide

Thiophene derivatives are cornerstone materials in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and medicinal chemistry. Tuning the electronic structure of the thiophene core is critical for optimizing charge transport, bandgap, and molecular packing. Two widely utilized but functionally divergent substituents are the cyano (-CN) and bromo (-Br) groups. While both are classified generally as electron-withdrawing, their mechanistic impacts on the frontier molecular orbitals (HOMO and LUMO), solid-state packing, and chemical reactivity are profoundly different.

This guide provides an objective, data-driven comparison of these two substituents to assist researchers and drug development professionals in rational molecular design.

Mechanistic Electronic Effects: Causality and Theory

The Cyano (-CN) Group: Deepening the Energy Levels The cyano group is a potent electron-withdrawing group (EWG) that operates synergistically through strong inductive (-I) and resonance (-M) effects. The sp-hybridized carbon and highly electronegative nitrogen draw electron density away from the thiophene π -system.

  • HOMO/LUMO Impact: Cyano substitution dramatically stabilizes both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This deepening of energy levels transitions the material toward n-type (electron-transporting) semiconducting behavior[1].

  • Solid-State Packing: The strong dipole moment of the -CN group induces electrostatic interactions between neighboring molecules. In crystals like 2,5-bis(4'-cyanobiphenyl-4-yl)thiophene (BP1T-CN), these dipole-dipole interactions force the molecules into oblique, tilted orientations, which can be highly advantageous for surface-emitting lasing devices[1]. Furthermore, in donor-acceptor (D-A) polymers, inserting cyano-substituted thiophenes reduces miscibility with fullerene or non-fullerene acceptors, promoting favorable phase separation for OPVs[2].

The Bromo (-Br) Group: The Heavy Atom Compromise Bromine presents a more complex electronic profile. It exerts a weak electron-withdrawing inductive effect (-I) due to its electronegativity, but this is partially offset by a weak electron-donating resonance effect (+M) from its lone pairs overlapping with the thiophene π -system.

  • HOMO/LUMO Impact: The net electronic perturbation is relatively mild compared to the cyano group. Bromo substitution typically causes a slight reduction in the HOMO-LUMO gap, resulting in a redshifted UV-Vis absorption profile[3].

  • Heavy Atom Effect: The large nucleus of the bromine atom enhances spin-orbit coupling. This facilitates intersystem crossing (ISC) from singlet to triplet states, making bromo-thiophenes useful in designing phosphorescent materials or singlet oxygen sensitizers.

  • Reactivity and Autopolymerization: Unlike the chemically stable cyano group, the C-Br bond is highly labile. While this makes it an indispensable synthetic handle for palladium-catalyzed cross-coupling, it also leads to spontaneous autopolymerization in certain electron-rich alkoxybromothiophenes, driven by HBr generation and acid-assisted coupling[4].

G T Thiophene Core CN Cyano (-CN) T->CN Br Bromo (-Br) T->Br CN_E Strong -I / -M Effects Deepens HOMO & LUMO CN->CN_E CN_P High Dipole Moment n-type / Phase Separation CN->CN_P Br_E Weak -I / +M Effects Slight Bandgap Redshift Br->Br_E Br_P Heavy Atom Effect Reactive Synthetic Handle Br->Br_P

Fig 1. Divergent electronic and physical pathways of cyano vs. bromo thiophene substitution.

Quantitative Performance Comparison

To illustrate the divergent effects of these substituents, the following table summarizes the optoelectronic properties of representative functionalized thiophene oligomers and polymers.

Property / ParameterCyano-Substituted Thiophene (-CN)Bromo-Substituted Thiophene (-Br)Unsubstituted Thiophene (Reference)
Primary Electronic Effect Strong -I, Strong -MWeak -I, Weak +MN/A
Typical HOMO Level Deepened (e.g., -5.91 eV for BP3T-CN)[1]Moderately DeepenedBaseline (e.g., -5.78 eV for BP3T)[1]
Typical LUMO Level Deepened (e.g., -3.59 eV for BP3T-CN)[1]Slightly DeepenedBaseline (e.g., -3.40 eV for BP3T)[1]
Bandgap ( Eg​ ) Reduced, strong D-A push-pull effectSlightly reduced (redshifted)[3]Standard
Dipole Moment High (promotes strong intermolecular packing)ModerateLow
Primary Application n-type semiconductors, OPV donors[2]Synthetic intermediates, heavy-atom sensitizersp-type semiconductors
Chemical Stability HighLow (C-Br bond is reactive)[4]High

Experimental Protocols: Self-Validating Methodologies

To accurately compare the electronic effects of -CN vs. -Br substitution, researchers must employ a combination of electrochemical and optical characterization. The following protocols outline the standard workflow for determining these properties, ensuring that the data collected is internally consistent and self-validating.

Workflow cluster_0 Electrochemical (CV) cluster_1 Optical (UV-Vis) S1 Synthesize Functionalized Thiophene S2 0.1M TBAPF6 in Acetonitrile S1->S2 S5 Spin-coat Thin Film S1->S5 S3 Measure Redox Onsets S2->S3 S4 Calculate HOMO/LUMO S3->S4 S6 Measure Absorption Onset S5->S6 S7 Calculate Optical Bandgap S6->S7

Fig 2. Standard optoelectronic characterization workflow for substituted thiophenes.

Protocol 1: Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Causality Focus: CV is utilized because it directly measures the oxidation and reduction onset potentials, which correlate to the energy required to remove an electron from the HOMO or inject an electron into the LUMO.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Crucial Step: Purge the solution with N2​ or Argon for 15 minutes. Dissolved oxygen acts as an electron acceptor and will cause parasitic reduction peaks, obscuring the true LUMO of the thiophene.

  • Electrode Setup: Use a glassy carbon working electrode (drop-cast with the thiophene polymer/oligomer from a chloroform solution), a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Self-Validation (Calibration): Add a small amount of ferrocene (Fc) to the solution at the end of the experiment. Measure the Fc/Fc+ redox couple to calibrate the reference electrode against a known standard, ensuring the potentials are absolute and comparable across different labs.

  • Measurement & Calculation: Scan at a rate of 50 mV/s. Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

    • HOMO=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • LUMO=−(Eredonset​−EFc/Fc+​+4.8) eV

    • Observation Note: Cyano-thiophenes will show a distinct, reversible reduction wave due to LUMO stabilization. Bromo-thiophenes may exhibit an irreversible reduction wave if the C-Br bond cleaves electrochemically during the cathodic sweep.

Protocol 2: Optical Bandgap Determination via UV-Vis Spectroscopy

Causality Focus: UV-Vis absorption reveals the minimum photon energy required to excite an electron from the HOMO to the LUMO ( π→π∗ transition), providing the optical bandgap which validates the electrochemical gap.

  • Sample Preparation: Spin-coat a thin film of the thiophene derivative onto a clean quartz substrate from a 10 mg/mL chlorobenzene solution.

  • Measurement: Record the absorption spectrum from 300 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.

  • Analysis: Identify the low-energy absorption onset ( λonset​ ) by extrapolating the steepest slope of the longest-wavelength absorption band to the baseline.

  • Calculation: Calculate the optical bandgap ( Egopt​ ) using the Planck-Einstein relation: Egopt​=λonset​1240​ eV .

Conclusion

The choice between cyano and bromo substitution on a thiophene core dictates the material's fundamental destiny. The cyano group is a terminal functionalization strategy used to aggressively lower frontier orbital energies, induce n-type behavior, and control solid-state morphology via dipole interactions. Conversely, the bromo group is primarily a synthetic stepping stone that imparts mild electronic redshifts and spin-orbit coupling, but leaves the molecule primed for further cross-coupling or autopolymerization. Understanding these divergent electronic effects allows researchers to precisely engineer thiophene-based architectures for targeted optoelectronic and pharmacological applications.

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Safety & Regulatory Compliance

Safety

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate proper disposal procedures

Operational Guide: Proper Disposal Procedures for Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate Chemical Profile & Hazard Causality Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS 648412-55-9) is a d...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

Chemical Profile & Hazard Causality

Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS 648412-55-9) is a densely functionalized heterocyclic compound widely utilized as an intermediate in organic synthesis and drug development[1][2]. Because this molecule features a convergence of three highly reactive moieties—a bromine atom, a cyano (nitrile) group, and a sulfur-containing thiophene ring—its disposal requires stringent chemical and logistical oversight[1].

Understanding the causality behind its hazards is critical for safe handling:

  • The Cyano Group (-C≡N): If this compound is improperly commingled with strong aqueous acids during waste consolidation, the nitrile group can undergo rapid hydrolysis or protonation, risking the release of lethal Hydrogen Cyanide (HCN) gas.

  • The Bromine Atom (-Br): Halogenated organic compounds cannot be disposed of in standard municipal or low-temperature incinerators. Thermal destruction cleaves the C-Br bond, generating highly corrosive Hydrogen Bromide (HBr) gas[3].

  • The Thiophene Ring (-S-): Oxidation of the sulfur-containing heterocycle produces Sulfur Dioxide (SO2), a heavily regulated criteria air pollutant that requires targeted flue gas desulfurization[4].

Consequently, under Resource Conservation and Recovery Act (RCRA) guidelines, this compound is classified as a halogenated organic waste, strictly prohibiting land disposal[3][5].

Operational Disposal Plan: Step-by-Step Protocol

Phase 1: Laboratory Segregation and RCRA Packaging
  • Isolate from Incompatibles: Dedicate a specific, chemically compatible waste stream solely for halogenated, cyano-containing organics. Strictly isolate this waste from mineral acids (e.g., HCl, H2SO4) and strong oxidizers to prevent exothermic degradation and HCN generation.

  • Primary Containment: Utilize High-Density Polyethylene (HDPE) or PTFE-lined drums for waste accumulation.

    • Self-Validating Step: Before sealing the drum for transport, swab the exterior of the container and test with a pH strip. A neutral reading (pH 6–8) validates that no acidic residues are present on the surface to react with potential micro-spills.

  • RCRA Manifesting: Label the container clearly as "Hazardous Waste - Halogenated Organics / Cyanide Bearing" to ensure compliance with EPA Subtitle C transportation regulations[6].

Phase 2: High-Temperature Thermal Destruction

To safely break the stable thiophene ring and prevent the synthesis of brominated dioxins or furans, the waste must be processed at a permitted hazardous waste incineration facility[7].

  • Rotary Kiln Injection: Atomize the liquid waste (or feed the solid waste) into a rotary kiln incinerator[3].

  • Thermal Parameters: Maintain the primary combustion chamber at temperatures exceeding 1,000°C (1,832°F)[7][8].

    • Causality: This extreme thermodynamic environment, combined with a secondary combustion chamber gas residence time of >2 seconds, guarantees a >99.99% Destruction and Removal Efficiency (DRE) of the organic backbone[7].

  • Oxidative Control: Feed excess oxygen into the chamber to ensure the cyano nitrogen is fully oxidized to NOx or reduced to N2, precluding the survival of HCN.

Phase 3: Flue Gas Desulfurization and Scrubbing

The combustion exhaust will be heavily loaded with HBr and SO2[4].

  • Evaporative Quenching: Rapidly cool the exhaust gas from >1,000°C down to <100°C using an evaporative quench tower.

    • Causality: Rapid quenching prevents the de novo thermodynamic reformation of toxic halogenated byproducts in the cooling exhaust[9].

  • Packed-Bed Caustic Scrubbing: Route the cooled gas through a counter-current packed bed absorber utilizing a Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2) scrubbing liquor[4][10].

  • Effluent Validation: Integrate an automated pH controller in the scrubber sump.

    • Self-Validating Step: The system must continuously dose NaOH to maintain a liquor pH between 7.5 and 8.5. If the pH drops below 7.5, absorption efficiency for SO2 and HBr plummets, which must trigger an automatic waste-feed cutoff to prevent toxic atmospheric release[8][9].

Quantitative Data Presentation

The following table summarizes the thermal degradation byproducts of CAS 648412-55-9, their regulatory drivers, and the required operational neutralization mechanisms.

Structural ComponentCombustion ByproductEPA Regulatory FocusRequired Neutralization Mechanism
Bromine (-Br) Hydrogen Bromide (HBr)Acid Gas / CorrosivityCaustic Wet Scrubbing (NaOH) → NaBr
Thiophene Ring (-S-) Sulfur Dioxide (SO2)Criteria Air PollutantPacked Bed Absorber → Na2SO3
Cyano Group (-C≡N) Nitrogen Oxides (NOx)Smog/Soot FormationSelective Catalytic Reduction (SCR)
Carbon Backbone Carbon Dioxide (CO2)Greenhouse GasStandard Flue Gas Venting

Mandatory Visualization

G A Methyl 4-bromo-5-cyano-3- methylthiophene-2-carboxylate B Rotary Kiln Incineration (>1000°C, Excess O2) A->B Thermal Cleavage C1 HBr (Hydrogen Bromide) B->C1 C-Br Bond Break C2 SO2 (Sulfur Dioxide) B->C2 Thiophene Oxidation C3 NOx / CO2 / H2O B->C3 Cyano/Ester Oxidation D Caustic Scrubber (NaOH / Ca(OH)2) C1->D Acid Gas C2->D Acid Gas C3->D Vent / SCR E1 NaBr / CaBr2 (Salts) D->E1 Neutralization E2 Na2SO3 / CaSO4 (Salts) D->E2 Neutralization

Figure 1: Thermal degradation and caustic scrubbing pathway for CAS 648412-55-9.

References

  • Frequent Questions About Hazardous Waste Identification - US EPA [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US EPA [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests - US EPA [Link]

  • Section 5 - Chapter 1: Wet and Dry Scrubbers for Acid Gas Control - US EPA [Link]

  • HIGH TEMPERATURE THERMAL TREATMENT FOR CERCLA WASTE - US EPA [Link]

  • Sulfur Dioxide Scrubbing Using Caustic - Monroe Environmental [Link]

  • Air Pollution Control Innovations Blog | Packed Bed Scrubbers - Envitech, Inc. [Link]

  • Disposal of Gaseous Ozone-Depleting Substances (ODS) by High-Temperature Incineration - WtERT[Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling multi-functionalized pharmaceutical intermediates. Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling multi-functionalized pharmaceutical intermediates. Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a highly versatile building block in drug development, featuring a thiophene ring substituted with a bromine atom, a cyano (nitrile) group, and an ester moiety[1].

While these functional groups make it synthetically valuable, they also dictate a strict operational and personal protective equipment (PPE) matrix. The presence of the bromine atom increases the molecule's lipophilicity, facilitating rapid dermal absorption, while the covalently bound cyano group necessitates specific waste segregation to prevent accidental hydrogen cyanide (HCN) evolution under extreme acidic conditions.

Below is the comprehensive, step-by-step technical guide for the safe handling, operational workflow, and disposal of this compound.

Physicochemical & Hazard Profiling

Before designing a PPE matrix, we must ground our protocol in the compound's quantitative hazard data. The table below synthesizes the critical safety parameters and their direct operational implications.

ParameterValue / SpecificationOperational Implication
CAS Number 648412-55-9Required for accurate SDS retrieval and waste manifesting.
Molecular Weight 260.11 g/mol Essential for stoichiometric scaling and yield calculations.
Acute Toxicity H302 (Harmful if swallowed)Strict prohibition of oral exposure; requires rigorous hand hygiene.
Skin Irritation H315 (Causes skin irritation)Mandates chemical-resistant barrier (e.g., Nitrile >0.11mm).
Eye Irritation H319 (Serious eye irritation)Necessitates ANSI-certified, tight-fitting safety goggles.
Respiratory Risk H335 (STOT SE 3)Handling restricted to certified fume hoods (80-100 fpm face velocity).

Personal Protective Equipment (PPE) Matrix

A robust PPE strategy does not just list equipment; it anticipates failure points. The following matrix is designed based on the specific chemical vulnerabilities of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate.

  • Hand Protection (Double-Gloving Protocol):

    • Selection: Nitrile gloves (minimum thickness 0.11 mm).

    • Causality: Nitrile provides superior chemical resistance against solid organic esters and brominated compounds compared to latex, which is highly permeable to organic solvents often used in conjunction with this compound. Double-gloving is mandatory during large-scale transfers to mitigate micro-tears caused by spatulas or glassware.

  • Eye and Face Protection:

    • Selection: ANSI Z87.1-certified tight-fitting safety goggles.

    • Causality: Because this compound is a fine powder that causes serious eye irritation (H319), standard safety glasses with side shields are insufficient. Airborne particulates can easily bypass loose-fitting eyewear.

  • Respiratory Protection:

    • Selection: Primary handling must occur within a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood.

    • Causality: To mitigate the H335 respiratory irritation risk. If a fume hood is unavailable (e.g., during a spill cleanup outside of primary containment), a half-face elastomeric respirator equipped with P100 particulate filters is required.

  • Body Protection:

    • Selection: Flame-resistant (FR) lab coat with knit cuffs and full-length trousers.

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step in the handling process must isolate the operator from the chemical hazard.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Verification: Confirm the fume hood monitor displays a face velocity between 80-100 feet per minute (fpm). Line the working surface with anti-static, chemical-absorbent bench paper.

  • PPE Donning: Put on the FR lab coat, safety goggles, and double nitrile gloves.

  • Static Mitigation (Critical Step): Brominated organic powders often carry static charges. Use an anti-static weighing boat and an anti-static ionizer gun to prevent the powder from aerosolizing during transfer.

  • Weighing: Utilize an analytical balance enclosed entirely within the fume hood.

  • Closed-System Transfer: Transfer the pre-weighed compound directly into the reaction flask. Seal the flask with a septum before removing it from the hood to prevent cross-contamination in the general lab environment[2].

  • Decontamination: Wipe down the balance and spatulas with an organic solvent (e.g., isopropanol), followed by a standard laboratory detergent.

Workflow A 1. Risk Assessment & PPE Donning B 2. Fume Hood Preparation A->B C 3. Anti-Static Weighing B->C D 4. Closed-System Transfer C->D E 5. Equipment Decontamination D->E

Step-by-step operational workflow for handling brominated thiophene derivatives.

Spill Response Plan

In the event of a breach of containment, immediate and calculated action is required to prevent dermal and inhalation exposure.

  • Isolation: Evacuate personnel from the immediate vicinity. Do not attempt cleanup without assessing the scale of the spill.

  • Containment: Cover the spilled solid with damp sand or a commercial universal absorbent. Never sweep the dry powder, as this will generate highly irritating dust.

  • Collection: Use non-sparking, disposable tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill area with a 5% sodium hydroxide (NaOH) solution to hydrolyze residual ester, followed by copious amounts of water.

Disposal & Waste Management Plan

The structural complexity of Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate requires strict waste segregation. Mixing this compound with incompatible waste streams can lead to catastrophic regulatory and safety failures.

  • Halogenated Segregation: Due to the presence of the bromine atom, all waste containing this compound must be strictly segregated into Halogenated Organic Waste streams.

  • Causality for Segregation: Incineration of brominated compounds requires specific high-temperature protocols to prevent the formation of highly toxic dioxins and furans. Mixing this with non-halogenated waste violates EPA/RCRA guidelines and endangers disposal facility workers.

  • Cyanide Risk Mitigation: Do not mix waste containing this compound with concentrated mineral acids. While the nitrile is covalently bound, extreme acidic hydrolysis can theoretically liberate hydrogen cyanide (HCN).

WasteLogic Start Solid/Liquid Waste Generation Decision1 Contains Bromine (Halogenated)? Start->Decision1 HaloWaste Halogenated Organic Waste Stream Decision1->HaloWaste Yes (Default) NonHalo Non-Halogenated Waste Stream Decision1->NonHalo No Decision2 Aqueous/Acidic Conditions? HaloWaste->Decision2 CyanoRisk Isolate & Neutralize (Cyanide Risk) Decision2->CyanoRisk Yes Incineration High-Temp Incineration Decision2->Incineration No

Waste segregation logic prioritizing halogen isolation and cyanide risk mitigation.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate
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